molecular formula C16H21N3S B1678730 R-82150 CAS No. 126320-77-2

R-82150

Numéro de catalogue: B1678730
Numéro CAS: 126320-77-2
Poids moléculaire: 287.4 g/mol
Clé InChI: WTTIBCHOELPGFK-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione is a complex, tricyclic small molecule that shares a core structural motif with a class of compounds known for their potent biological activity. This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the study of protein kinase inhibition. Its intricate structure, featuring a 1,3,10-triazatricyclic system with a thione moiety, is designed for high-affinity binding to specific enzymatic pockets. Research indicates that analogs within this structural class, such as the well-known Staurosporine, are potent, non-selective inhibitors of a broad range of protein kinases by acting as ATP-competitive antagonists [https://www.ncbi.nlm.nih.gov/books/NBK54970/]. The specific prenyl (3-methylbut-2-enyl) substitution and the defined (11S) stereochemistry of this molecule are critical for its unique physicochemical properties and target interaction profile, making it a valuable tool for probing kinase signaling pathways, studying enzyme mechanism and kinetics, and as a lead compound for the development of more selective therapeutic agents. It is supplied as a high-purity solid to ensure consistency and reliability in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

126320-77-2

Formule moléculaire

C16H21N3S

Poids moléculaire

287.4 g/mol

Nom IUPAC

(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C16H21N3S/c1-11(2)7-8-18-10-13-5-4-6-14-15(13)19(9-12(18)3)16(20)17-14/h4-7,12H,8-10H2,1-3H3,(H,17,20)/t12-/m0/s1

Clé InChI

WTTIBCHOELPGFK-LBPRGKRZSA-N

SMILES isomérique

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=CC=C3NC2=S

SMILES canonique

CC1CN2C3=C(CN1CC=C(C)C)C=CC=C3NC2=S

Apparence

Solid powder

Autres numéros CAS

126320-77-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(+)-(5S)-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1jk)(1,4)benzodiazepin-2(1H)-thione
R 82150
R-82150
R82150

Origine du produit

United States

Foundational & Exploratory

R-82150: A Technical Guide to its Mechanism of Action Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the tetrahydroimidazo[4,5,1-jk]-[1]-benzodiazepine-2-(1H)-thione (TIBO) family of compounds, this compound exhibits a distinct mechanism of action that differentiates it from nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits HIV-1 replication, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary target of this compound is the HIV-1 reverse transcriptase (RT), a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host genome. Unlike NRTIs, which act as chain terminators by competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain, this compound is a noncompetitive inhibitor.[1]

This compound binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic active site. This binding site is often referred to as the NNRTI binding pocket (NNIBP). The binding of this compound to this allosteric site induces a conformational change in the enzyme, which, while not directly blocking the dNTP binding site, ultimately disrupts the catalytic activity of the polymerase. This allosteric modulation is thought to lock the polymerase active site in an inactive conformation, thereby preventing the chemical reaction of nucleotide incorporation.

The noncompetitive nature of this compound's inhibition is a key characteristic. It does not compete with the template-primer or the dNTP substrates for binding to the enzyme.[1] Instead, it forms a ternary complex with the enzyme and the substrate. This mode of action means that increasing the concentration of the natural substrates (dNTPs) will not overcome the inhibitory effect of this compound.

Quantitative Analysis of this compound Inhibitory Activity

Kinetic studies have been conducted to quantify the inhibitory potency of this compound against HIV-1 reverse transcriptase. The following table summarizes the key inhibition constants (Ki) obtained from these studies.

ParameterSubstrateInhibition Constant (Ki)Reference
Noncompetitive InhibitionHomopolymeric and Heteropolymeric Template-Primers280-300 nM[1]
Noncompetitive InhibitiondNTP Substrate Incorporation100-890 nM[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in HIV-1 replication and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_host_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds ssDNA ssDNA Reverse Transcriptase->ssDNA RNA-dependent DNA synthesis dsDNA dsDNA ssDNA->dsDNA DNA-dependent DNA synthesis Integrated Provirus Integrated Provirus dsDNA->Integrated Provirus Integration into host genome

Figure 1: Simplified workflow of HIV-1 reverse transcription in the host cell.

NNRTI_Inhibition cluster_rt_enzyme HIV-1 Reverse Transcriptase (p66 subunit) Catalytic Site Catalytic Site DNA Synthesis DNA Synthesis Catalytic Site->DNA Synthesis Blocked NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->Catalytic Site Induces conformational change (Inhibits catalysis) This compound This compound This compound->NNRTI Binding Pocket Binds allosterically dNTPs dNTPs dNTPs->Catalytic Site Binds RT_Assay_Workflow cluster_reagents Reagent Preparation cluster_setup Reaction Setup in Microplate Prepare Reagents Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup Incubation Incubation Reaction Setup->Incubation 37°C Detection Detection Incubation->Detection e.g., Colorimetric, Fluorometric, or Radiometric Data Analysis Data Analysis Detection->Data Analysis Calculate % Inhibition, IC50, Ki RT Enzyme RT Enzyme Template/Primer Template/Primer dNTPs dNTPs Test Inhibitor (this compound) Test Inhibitor (this compound) Assay Buffer Assay Buffer Combine Buffer, T/P, dNTPs Combine Buffer, T/P, dNTPs Add Inhibitor Dilutions Add Inhibitor Dilutions Initiate with RT Enzyme Initiate with RT Enzyme

References

The Discovery and Synthesis of R-82150: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

R-82150, a member of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione (TIBO) family of compounds, represents a significant milestone in the history of antiviral drug discovery.[1] These compounds were among the first identified non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Biological Activity

The discovery of the TIBO compounds, including this compound, in the late 1980s and early 1990s marked a turning point in the development of HIV-1 therapeutics. Unlike nucleoside analogs that act as chain terminators during reverse transcription, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that allosterically inhibits the enzyme's function.

This compound, with the chemical name (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione, demonstrated high potency against HIV-1.[1] A single conservative amino acid substitution in the reverse transcriptase of HIV-1 has been shown to confer resistance to this compound, highlighting its specific mode of action.[1]

Quantitative Biological Data

The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays. The following table summarizes key quantitative data for this compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Antiviral Activity (HIV-1)
This compound126320-77-2C16H21N3S287.42Potent inhibitor

Synthesis of this compound

An efficient, four-step synthesis of TIBO this compound has been developed, providing a practical route to this important molecule and its analogs.[3] This synthesis utilizes readily available starting materials and standard chemical reagents.

Experimental Protocol: Four-Step Synthesis of this compound

Step 1: Diamine Formation

The synthesis commences with the reaction of 2-chloro-3-nitrobenzoic acid with L-alaninamide hydrochloride. The resulting amide undergoes reduction of the nitro group and the amide carbonyl, followed by intramolecular nucleophilic aromatic substitution to yield the key diamine intermediate.

  • Reagents and Conditions:

    • Oxalyl chloride ( (ClCO)₂ ), Toluene (PhMe), 50 °C.

    • L-alaninamide hydrochloride, Potassium carbonate (K₂CO₃), Toluene/Water (PhMe/H₂O), 0 °C, 2 hours.

    • 10 equivalents of Borane-dimethyl sulfide complex (BH₃·SMe₂), Tetrahydrofuran (THF), reflux, 12 hours.

Step 2: N-Alkylation

The secondary amine of the diamine intermediate is selectively alkylated with 3-methyl-2-butenyl bromide (prenyl bromide).

  • Reagents and Conditions:

    • 3-methyl-2-butenyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), 120 °C.

Step 3: Reductive Cyclization Precursor Formation

This step involves the reduction of a precursor molecule.

  • Reagents and Conditions:

    • Hydrogen (H₂), 5% Palladium on carbon (Pd/C), Ethanol (EtOH), 2 hours.

Step 4: Thiourea Formation (Final Cyclization)

The final step involves the reaction of the resulting aminodiazepine with a thiocarbonyl source, carbon disulfide, to form the imidazothione ring of the TIBO scaffold.

  • Reagents and Conditions:

    • Carbon disulfide (CS₂), 37 °C, 3 hours.

Visualizing the Synthesis and Mechanism

Synthetic Workflow

The following diagram illustrates the key transformations in the four-step synthesis of this compound.

G A 2-Chloro-3-nitrobenzoic acid + L-alaninamide B Diamine Intermediate A->B Amidation, Reduction, Cyclization C N-Alkylated Intermediate B->C N-Alkylation (Prenylation) D Aminodiazepine C->D Reduction E This compound D->E Thiourea Formation

Caption: Key stages in the four-step synthesis of this compound.

Logical Relationship of TIBO Drug Action

The mechanism of action of TIBO compounds like this compound involves a specific interaction with the HIV-1 reverse transcriptase enzyme.

G cluster_0 HIV-1 Replication Cycle Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral DNA Inhibition This compound This compound This compound->Reverse Transcriptase (RT) Binds to Allosteric Site

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by this compound.

References

R-82150: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound R-82150, a member of the tetrahydroimidazo[4,5,1-jk]-[1]-benzodiazepin-2(1H)-thione (TIBO) family of molecules. This compound is a potent and highly specific non-competitive inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase, a critical enzyme in the viral replication cycle. This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action, supported by experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a chiral molecule with a complex heterocyclic structure. Its systematic IUPAC name is (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione[2].

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione[2]
Chemical Formula C₁₆H₂₁N₃S[2]
Molecular Weight 287.42 g/mol [2]
Exact Mass 287.1456 u[2]
SMILES C/C(C)=C\CN1--INVALID-LINK--Cn2c3c(cccc3C1)[nH]c2=S[2]
Melting Point Not explicitly reported in publicly available literature.
Solubility Not explicitly reported in publicly available literature. Expected to be soluble in organic solvents like DMSO and ethanol.

Experimental Protocols

Synthesis of this compound

A concise four-step synthesis for TIBO this compound has been reported. The following is a summary of the methodology:

Objective: To synthesize (+)-(S)-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][1]benzodiazepin-2(1H)-thione (this compound).

Materials:

  • 2-Chloro-3-nitrobenzoic acid

  • L-alaninamide hydrochloride

  • Oxalyl chloride

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 3-Methyl-2-butenyl bromide (prenyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Palladium on carbon (5% Pd/C)

  • Carbon disulfide (CS₂)

  • Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Amide Formation: 2-Chloro-3-nitrobenzoic acid is first converted to its acid chloride using oxalyl chloride in toluene. This is followed by reaction with L-alaninamide hydrochloride in a biphasic toluene/water system with potassium carbonate as the base to yield the corresponding amide.

  • Reduction: The nitro group and the amide carbonyl are simultaneously reduced using an excess of borane-dimethyl sulfide complex in refluxing tetrahydrofuran. This step forms the diamine precursor.

  • N-Alkylation: The resulting diamine is then alkylated with 3-methyl-2-butenyl bromide in dimethylformamide with potassium carbonate as the base at an elevated temperature to introduce the prenyl group.

  • Cyclization and Thionation: The final step involves a catalytic hydrogenation using 5% palladium on carbon in ethanol to presumably facilitate the final cyclization, followed by reaction with carbon disulfide to form the thiourea moiety and complete the synthesis of this compound.

Purification: The final product is purified by standard chromatographic techniques.

Determination of Physical Properties (General Protocols)

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method):

  • An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, DMSO, ethanol) in a vial.

  • The vial is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound (dissolved in DMSO)

  • Non-radioactive RT assay kit (containing reaction buffer, poly(A) template, oligo(dT) primer, dNTP mix with digoxigenin-dUTP and biotin-dUTP)

  • Streptavidin-coated microplates

  • Anti-digoxigenin-peroxidase (POD) antibody conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the reaction buffer. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells. Prepare the reaction mix containing buffer, template/primer, and dNTPs according to the kit manufacturer's instructions. Dilute the HIV-1 RT to an appropriate concentration.

  • Assay Setup: Add the diluted this compound solutions to the wells of the streptavidin-coated microplate. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Enzyme Reaction: Add the diluted HIV-1 RT to all wells except the "no enzyme" control. Initiate the reaction by adding the reaction mix. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

  • Capture and Detection: After incubation, wash the plate to remove unincorporated nucleotides. Add the anti-digoxigenin-POD antibody conjugate and incubate to allow binding to the incorporated digoxigenin.

  • Signal Development: Wash the plate again and add the peroxidase substrate. Allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the "no inhibitor" control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT). It is a non-competitive inhibitor, meaning it does not bind to the active site of the enzyme or compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that inhibits the catalytic activity of the RT.

Table 2: Kinetic Parameters of this compound Inhibition of HIV-1 Reverse Transcriptase

ParameterValueDescription
Kᵢ (vs. template-primer) 280-300 nMInhibition constant with respect to the template-primer.
Kᵢ (vs. dNTP) 100-890 nMInhibition constant with respect to the deoxynucleoside triphosphate substrate.

Data obtained from studies on homopolymeric and heteropolymeric templates.

The following diagram illustrates the HIV-1 replication cycle and the point of inhibition by this compound.

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-cell) Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription (RNA -> DNA) Uncoating->RT_step Integration 4. Integration (Viral DNA into Host DNA) RT_step->Integration Replication 5. Replication (Transcription & Translation) Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_virion HIV Virion Budding->HIV_virion HIV_virion->Entry Inhibition This compound Inhibition Inhibition->RT_step

HIV-1 Replication Cycle and this compound Inhibition Point.

The diagram above shows the key stages of the HIV-1 lifecycle within a host CD4+ T-cell. This compound specifically inhibits the reverse transcription step, preventing the conversion of viral RNA into DNA, which is a crucial process for the virus to integrate its genetic material into the host genome and replicate.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

RT_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add this compound to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HIV-1 RT solution add_enzyme Add HIV-1 RT prep_enzyme->add_enzyme prep_mix Prepare Reaction Mix (Template, Primer, dNTPs) start_reaction Add Reaction Mix & Incubate prep_mix->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction capture Capture of product start_reaction->capture add_antibody Add Antibody Conjugate capture->add_antibody add_substrate Add Substrate & Develop Signal add_antibody->add_substrate measure Measure Absorbance add_substrate->measure analyze Data Analysis (IC50) measure->analyze

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

This workflow provides a step-by-step guide for assessing the inhibitory potential of compounds like this compound against HIV-1 reverse transcriptase in a laboratory setting.

References

An In-depth Technical Guide to the R-82150 Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-82150, a member of the tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepin-2(1H)-one and -thione (TIBO) family of compounds, is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the nascent viral DNA chain and cause chain termination, NNRTIs bind to an allosteric site on the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its polymerase activity.[3] This document provides a comprehensive technical overview of the this compound binding site on HIV-1 RT, including quantitative binding data, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflows.

The NNRTI Binding Pocket: The Allosteric Target of this compound

This compound and other TIBO derivatives bind to a hydrophobic pocket located in the p66 subunit of the HIV-1 RT heterodimer, approximately 10 Å from the polymerase active site.[5] This pocket is not present in the unliganded enzyme and is induced upon inhibitor binding. The binding of this compound in this allosteric site is non-competitive with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrates.[3]

The interaction of TIBO compounds with this pocket is predominantly hydrophobic.[6] Key amino acid residues that line this pocket and are crucial for the binding and activity of TIBO derivatives include Tyr181 and Tyr188.[7][8] The aromatic side chains of these residues form π-π stacking interactions with the aromatic rings of the inhibitor.[7]

Mechanism of Inhibition

The binding of this compound to the NNRTI pocket induces a conformational change in the reverse transcriptase enzyme, which distorts the polymerase catalytic site.[6] This allosteric inhibition prevents the proper positioning of the template-primer and incoming dNTPs, thereby blocking the DNA polymerization activity of the enzyme.[3] The following diagram illustrates the proposed mechanism of inhibition.

R-82150_Inhibition_Pathway cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Active_Site Polymerase Active Site Inhibition Inhibition of DNA Polymerization Active_Site->Inhibition NNRTI_Pocket_unbound Allosteric Pocket (Unoccupied) Binding Binding NNRTI_Pocket_unbound->Binding R82150 This compound R82150->Binding Conformational_Change Conformational Change Binding->Conformational_Change Conformational_Change->Active_Site Distortion

Caption: Mechanism of this compound inhibition of HIV-1 reverse transcriptase.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound and its analogs is quantified through various enzymatic and cell-based assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).

Kinetic Parameters

Kinetic studies have demonstrated that this compound is a non-competitive inhibitor of HIV-1 RT. The following table summarizes the reported Ki values.

ParameterTemplate-PrimerSubstrateKi Range (nM)Reference
Inhibition Constant (Ki)Homopolymeric & Heteropolymeric-280-300[3]
Inhibition Constant (Ki)-dNTP100-890[3]
In Vitro Inhibitory Activity
CompoundHIV-1 RT GenotypeIC50 (µM)Reference
R82913 (TIBO derivative)Wild-Type0.15 (median)[9]
U-90152S (NNRTI)Wild-Type0.29 ± 0.01[10]
U-90152S (NNRTI)Y181I Mutant3.6 ± 0.15[10]
U-90152S (NNRTI)Y188L Mutant0.71 ± 0.02[10]
U-90152S (NNRTI)Y181I/Y188L Double Mutant>150-fold resistance[10]

Resistance to this compound

The emergence of drug-resistant strains of HIV-1 is a significant challenge in antiretroviral therapy. For TIBO derivatives, resistance is primarily associated with mutations in the amino acid residues lining the NNRTI binding pocket.

Key Resistance Mutations

The following mutations in HIV-1 reverse transcriptase have been shown to confer resistance to TIBO compounds:

  • Y181C/I: Substitution of tyrosine at position 181 with cysteine or isoleucine disrupts the crucial π-π stacking interactions with the inhibitor.[7]

  • Y188L/H/C: Replacement of tyrosine at position 188 with leucine, histidine, or cysteine also leads to a loss of favorable interactions.[4][7]

  • L100I: The mutation of leucine to isoleucine at position 100 has been identified in TIBO R82150-resistant HIV-1 strains.[4]

The presence of a single one of these mutations can lead to a significant reduction in susceptibility to TIBO derivatives. Double mutations, such as Y181I/Y188L, can result in high-level resistance.[10]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the interaction of this compound with HIV-1 RT.

Expression and Purification of HIV-1 Reverse Transcriptase

A common method for obtaining large quantities of pure and active HIV-1 RT for in vitro studies involves recombinant expression in E. coli. The following is a generalized workflow.

RT_Purification_Workflow Start Start: E. coli with p66 & p51 expression plasmids Culture 1. Bacterial Culture Growth Start->Culture Induction 2. IPTG Induction of Protein Expression Culture->Induction Harvest 3. Cell Harvesting (Centrifugation) Induction->Harvest Lysis 4. Cell Lysis Harvest->Lysis Clarification 5. Lysate Clarification (Centrifugation) Lysis->Clarification Chromatography 6. Affinity & Ion-Exchange Chromatography Clarification->Chromatography Purified_RT Purified p66/p51 Heterodimer Chromatography->Purified_RT

Caption: Workflow for the expression and purification of HIV-1 RT.

Protocol Overview:

  • Transformation: Transform E. coli (e.g., BL21(DE3) strain) with expression plasmids containing the genes for the p66 and p51 subunits of HIV-1 RT.[11]

  • Culture Growth: Grow the transformed bacteria in a suitable medium (e.g., LB broth) with appropriate antibiotics to an optimal optical density (e.g., OD600 of 0.6-0.8).[11]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.[11]

  • Purification: Purify the heterodimeric RT from the cell lysate using a series of chromatography steps, which may include nickel-affinity chromatography (for His-tagged proteins) and ion-exchange chromatography.[12]

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of compounds like this compound is determined using an in vitro RT activity assay. A common method is the radio-enzymatic filter paper assay.

Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (e.g., [³H]TTP) into a newly synthesized DNA strand using a synthetic template-primer (e.g., poly(rA)-oligo(dT)). The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.

Protocol Overview:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), a template-primer, a non-radiolabeled dNTP, and the radiolabeled dNTP.[13]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified HIV-1 RT enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid [TCA]).

  • Precipitation and Filtration: Precipitate the newly synthesized DNA and collect it on a filter paper.

  • Washing: Wash the filter paper to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Site-Directed Mutagenesis

To study the effects of specific amino acid substitutions on drug resistance, site-directed mutagenesis is employed to create mutant versions of the HIV-1 RT enzyme.

Principle: This technique uses a synthetic DNA primer containing the desired mutation to introduce a specific change in the DNA sequence of the RT gene within a plasmid.

Protocol Overview:

  • Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the wild-type RT gene in a polymerase chain reaction (PCR).

  • Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmids from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant RT enzyme using the protocol described above.

Visualization of the this compound Binding Site

Crystallographic studies of HIV-1 RT in complex with TIBO derivatives have provided a detailed view of the inhibitor binding pocket. The following diagram depicts the key interactions between a TIBO compound and the surrounding amino acid residues.

Caption: Key amino acid interactions in the TIBO binding pocket.

Conclusion

This compound represents an important member of the TIBO class of NNRTIs that has significantly contributed to our understanding of the allosteric inhibition of HIV-1 reverse transcriptase. The detailed characterization of its binding site and the mechanisms of resistance have been instrumental in the development of next-generation NNRTIs with improved potency and resistance profiles. The experimental protocols outlined in this guide provide a foundation for further research into the structure-activity relationships of existing and novel HIV-1 RT inhibitors.

References

The Pharmacokinetics and Pharmacodynamics of R-82150: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

- November 20, 2025

Introduction

R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) class of compounds. Developed by Johnson & Johnson, this compound demonstrated significant in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). As with other members of the TIBO family, its mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Despite its promising initial profile, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and its closely related analogues, offering valuable insights for researchers in the field of antiretroviral drug discovery and development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and specific inhibition of HIV-1 replication. This is achieved through non-competitive binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby disrupting its function and blocking the conversion of the viral RNA genome into double-stranded DNA.

In Vitro Anti-HIV-1 Activity

This compound and its analogues have demonstrated potent activity against various laboratory and clinical strains of HIV-1 in different cell systems. The following table summarizes the key in vitro pharmacodynamic parameters.

CompoundCell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound MT-4HIV-1 (IIIB)0.015>100>6667
R-82913 CEMHIV-1 (diverse strains)0.15 (median)46>300
R-86183 CD4+ T-cell linesHIV-10.0003 - 0.03>100>3333

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Enzymatic Inhibition of HIV-1 Reverse Transcriptase

The direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT has been quantified. Kinetic studies have confirmed its non-competitive mode of inhibition with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrate.

CompoundInhibition Constant (Ki)Template/PrimerdNTP Substrate
This compound 280 - 300 nMNon-competitiveNon-competitive

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain, likely due to the discontinuation of its development. However, general pharmacokinetic properties of the NNRTI class can provide some context. NNRTIs are typically characterized by:

  • Absorption: Good oral bioavailability.

  • Distribution: High plasma protein binding and distribution into various tissues.

  • Metabolism: Primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system.

  • Excretion: Excreted as metabolites in urine and/or feces.

The lack of specific in vivo pharmacokinetic data for this compound represents a significant knowledge gap and a limitation in fully assessing its clinical potential.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a cell-based assay.

Materials:

  • Target cells (e.g., MT-4, CEM)

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics.

  • 96-well microtiter plates

  • MTT or XTT reagent for cell viability assessment.

Procedure:

  • Seed target cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted compound to the wells.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.

  • Include control wells: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • Assess the cytopathic effect (CPE) of the virus by adding MTT or XTT reagent and measuring the absorbance at the appropriate wavelength.

  • Calculate the IC50 value as the concentration of this compound that inhibits viral CPE by 50% compared to the virus control.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Procedure:

  • Follow steps 1-3 of the anti-HIV-1 activity assay protocol.

  • Do not add the virus to the wells.

  • Incubate the plates for the same duration as the antiviral assay.

  • Assess cell viability using the MTT or XTT assay.

  • Calculate the CC50 value as the concentration of this compound that reduces cell viability by 50% compared to the cell control.

HIV-1 Reverse Transcriptase Enzymatic Assay

Objective: To determine the inhibitory activity and kinetics of this compound on the enzymatic function of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Poly(rA)•oligo(dT) as a template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution

  • Glass-fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template-primer, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the HIV-1 RT enzyme and [³H]-dTTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto glass-fiber filters and precipitating the newly synthesized DNA with cold TCA.

  • Wash the filters to remove unincorporated [³H]-dTTP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the RT activity (ID50) and perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and the inhibition constant (Ki).

Visualizations

Signaling Pathway of this compound Action

HIV_Replication_Inhibition HIV_Virus HIV-1 Virion Host_Cell Host CD4+ Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Genome Host_Cell->Viral_RNA Uncoating Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral dsDNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration R82150 This compound (NNRTI) R82150->Reverse_Transcriptase Allosteric Binding & Inhibition

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental Workflow for In Vitro Anti-HIV-1 Assay

Anti_HIV_Workflow Start Start Cell_Seeding Seed Target Cells (e.g., MT-4) in 96-well plate Start->Cell_Seeding Compound_Addition Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 4-5 days at 37°C, 5% CO2 Virus_Infection->Incubation Viability_Assay Assess Cell Viability (MTT/XTT Assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 and CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro anti-HIV-1 activity of this compound.

Conclusion

This compound is a potent in vitro inhibitor of HIV-1, acting through the well-established mechanism of non-competitive, allosteric inhibition of reverse transcriptase. The available pharmacodynamic data highlight its high selectivity and potency against the virus. However, the lack of comprehensive in vivo pharmacokinetic data for this compound remains a critical missing piece in its overall profile. While the reasons for its developmental discontinuation are not fully public, the information gathered on this compound and the broader TIBO class of compounds continues to be of significant value to the scientific community engaged in the ongoing search for novel and effective antiretroviral agents. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers working in this area.

References

Early Research on TIBO R-82150: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on TIBO R-82150, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from seminal papers published in the early 1990s, offering a detailed look into the initial discovery, mechanism of action, in vitro activity, and the experimental methodologies employed to characterize this potent anti-HIV-1 compound.

Core Findings from Early Studies

TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) derivatives were identified as a novel class of compounds with highly specific and potent inhibitory effects on the replication of Human Immunodeficiency Virus Type 1 (HIV-1).[3] this compound emerged as a key analogue within this series, demonstrating significant promise due to its high selectivity and low cytotoxicity.[3]

Mechanism of Action

Early investigations revealed that TIBO derivatives, including this compound, function as non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[4][5] Unlike nucleoside analogues such as AZT, which act as chain terminators after being incorporated into the viral DNA, TIBO compounds bind to an allosteric site on the p66 subunit of the RT enzyme.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of viral RNA into DNA.[4] A key characteristic of these first-generation NNRTIs is their specificity for HIV-1 RT, with no significant activity observed against HIV-2 RT or other cellular DNA polymerases.[3][6]

Quantitative Data Summary

Table 1: In Vitro Anti-HIV-1 Activity of TIBO Derivatives
Compound Cell Line IC₅₀ (µM) Reference
This compoundMT-40.015[3]
R-82913CEM0.15 (median)[6]
TIBO derivativeVariousNanomolar range[3]
Table 2: Cytotoxicity of TIBO Derivatives
Compound Cell Line CC₅₀ (µM) Reference
This compoundMT-4>100[3]
R-82913CEM46[6]
TIBO derivativesVarious10,000- to 100,000-fold higher than IC₅₀[3]

Experimental Protocols

Synthesis of TIBO Derivatives

The synthesis of TIBO derivatives involved a multi-step process. A common pathway described in early literature is the reaction of 4-chloro-3-nitroaniline with a suitable amino acid ester, followed by cyclization and further modifications to introduce various substituents. The specific synthesis of this compound and its analogues involved the creation of a tricyclic benzodiazepine scaffold.

In Vitro Anti-HIV-1 Activity Assay

The inhibitory activity of TIBO compounds on HIV-1 replication was typically assessed using susceptible human T-cell lines, such as MT-4 or CEM cells.

  • Cell Culture: MT-4 or CEM cells were cultured in appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Infection: Cells were infected with a laboratory strain of HIV-1 (e.g., HTLV-IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells were washed and resuspended in fresh medium containing serial dilutions of the TIBO compounds.

  • Incubation: The treated and infected cells were incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 4-7 days.

  • Assessment of Viral Replication: The extent of viral replication was quantified by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that reduced the p24 antigen production by 50% compared to the untreated virus control.

Cytotoxicity Assay

The cytotoxicity of the TIBO compounds was evaluated in parallel with the antiviral activity assays to determine their therapeutic index.

  • Cell Culture: Uninfected MT-4 or CEM cells were seeded in 96-well plates.

  • Compound Treatment: The cells were exposed to serial dilutions of the TIBO compounds.

  • Incubation: The plates were incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) was calculated as the concentration of the compound that reduced the viability of the cells by 50% compared to the untreated control.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of TIBO compounds on the enzymatic activity of HIV-1 RT was assessed using a cell-free enzymatic assay.

  • Enzyme and Template/Primer: Recombinant HIV-1 RT was used as the enzyme source. A synthetic template/primer, such as poly(rA)-oligo(dT), was used to mimic the viral RNA template and DNA primer.

  • Reaction Mixture: The assay was conducted in a reaction buffer containing the enzyme, template/primer, deoxyribonucleoside triphosphates (dNTPs, one of which was radiolabeled, e.g., [³H]dTTP), and varying concentrations of the TIBO compound.

  • Reaction and Termination: The reaction was initiated by the addition of the enzyme and incubated at 37°C. The reaction was stopped by the addition of a strong acid (e.g., trichloroacetic acid).

  • Quantification of DNA Synthesis: The newly synthesized radiolabeled DNA was precipitated and collected on glass fiber filters. The amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory dose (ID₅₀) was determined as the concentration of the compound that reduced the RT activity by 50% compared to the no-drug control.

Visualizations

The following diagrams illustrate the mechanism of action of TIBO this compound and a typical experimental workflow for its in vitro evaluation.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA RT Reverse Transcriptase (RT) Viral RNA->RT Binds Viral DNA Viral DNA RT->Viral DNA Synthesizes TIBO TIBO this compound Allosteric Site Allosteric Binding Site TIBO->Allosteric Site Binds to Inactive RT Inactive RT (Conformational Change) Allosteric Site->Inactive RT Induces Inactive RT->Viral DNA Synthesis Blocked Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Cell Culture 1. T-Cell Line Culture Infection 4. Cell Infection with HIV-1 Cell Culture->Infection Virus Stock 2. HIV-1 Stock Preparation Virus Stock->Infection Compound Prep 3. TIBO this compound Serial Dilutions Treatment 5. Treatment with TIBO this compound Compound Prep->Treatment Infection->Treatment Incubation 6. Incubation (4-7 days) Treatment->Incubation p24 ELISA 7a. p24 ELISA for Viral Replication Incubation->p24 ELISA MTT Assay 7b. MTT Assay for Cell Viability Incubation->MTT Assay IC50 8a. Calculate IC₅₀ p24 ELISA->IC50 CC50 8b. Calculate CC₅₀ MTT Assay->CC50

References

In-Depth Technical Guide: Cellular Uptake and Metabolism of R-82150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) class of compounds.[1] Discovered in the early 1990s, TIBO derivatives, including this compound, were among the first NNRTIs identified to exhibit significant anti-HIV-1 activity.[1] Understanding the cellular uptake and metabolic fate of this compound is crucial for optimizing its therapeutic efficacy, predicting potential drug-drug interactions, and designing next-generation NNRTIs with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available scientific knowledge on the cellular transport and biotransformation of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Cellular Uptake of this compound

The mechanism by which this compound enters target cells, primarily CD4+ T lymphocytes, is a critical determinant of its antiretroviral activity. While specific studies detailing the cellular uptake of this compound are limited, the lipophilic nature of the TIBO scaffold suggests that passive diffusion across the cell membrane is a likely route of entry.

Experimental Protocols for Cellular Uptake Studies

To investigate the cellular uptake of this compound, researchers can employ several established in vitro methods. A common approach involves the use of cell lines that are susceptible to HIV-1 infection, such as MT-4 cells, CEM cells, or peripheral blood mononuclear cells (PBMCs).

Protocol: Radiolabeled Uptake Assay

  • Cell Culture: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Radiolabeling: Synthesize [³H]-R-82150 with high specific activity.

  • Uptake Experiment:

    • Seed MT-4 cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

    • Add [³H]-R-82150 to the cell suspension at various concentrations (e.g., 0.1, 1, 10, 100 nM).

    • Incubate the cells at 37°C for different time points (e.g., 5, 15, 30, 60, 120 minutes).

    • To determine the contribution of active transport, perform parallel experiments at 4°C or in the presence of metabolic inhibitors such as sodium azide and 2-deoxyglucose.

  • Sample Processing:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Quantification:

    • Measure the radioactivity in the cell lysate using a liquid scintillation counter.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Data Analysis:

    • Calculate the intracellular concentration of this compound (in pmol/mg of protein).

    • Plot the uptake over time to determine the rate of uptake.

    • Analyze concentration-dependent uptake to determine kinetic parameters such as Km and Vmax if a saturable process is identified.

Logical Workflow for a Cellular Uptake Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis A Culture MT-4 cells C Incubate cells with [³H]-R-82150 A->C B Synthesize [³H]-R-82150 B->C D Vary concentration and time C->D E Include controls (4°C, inhibitors) C->E F Wash cells to remove extracellular drug D->F E->F G Lyse cells F->G H Quantify radioactivity G->H I Determine protein concentration G->I J Calculate intracellular concentration H->J I->J

Caption: Workflow for a radiolabeled cellular uptake assay.

Metabolism of this compound

The biotransformation of this compound is a key factor influencing its in vivo half-life, potential for drug-drug interactions, and the generation of active or inactive metabolites. As with many xenobiotics, the primary site of metabolism is expected to be the liver, involving cytochrome P450 (CYP) enzymes.

In Vitro Metabolism Studies

In vitro models, such as human liver microsomes (HLMs) and S9 fractions, are invaluable tools for elucidating the metabolic pathways of drug candidates. These systems contain a rich complement of drug-metabolizing enzymes.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • Internal standard (for analytical quantification)

  • Incubation:

    • Pre-warm a mixture of HLMs (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Metabolic Stability Assay Workflow

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare incubation mixture: HLMs, this compound, buffer B Pre-warm at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C C->D E Collect aliquots at time points D->E F Quench reaction E->F G Protein precipitation F->G H LC-MS/MS analysis G->H I Quantify remaining This compound H->I J Calculate t½ and CLint I->J G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism R82150 This compound Hydroxylation Hydroxylation R82150->Hydroxylation N_dealkylation N-dealkylation R82150->N_dealkylation Oxidation Oxidation R82150->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation N_dealkylation->Glucuronidation

References

Methodological & Application

Application Notes and Protocols for R-82150, an Experimental Anti-Cancer Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. The compound R-82150 is a hypothetical substance used for illustrative purposes in this document, as no public data is available for a compound with this designation. The experimental protocols described below are based on established methodologies in cell biology and should be adapted to specific cell lines and laboratory conditions.

Introduction

This compound is an experimental small molecule inhibitor currently under investigation for its potential anti-neoplastic properties. Preliminary studies suggest that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed protocols for investigating the cellular effects of this compound in an in vitro setting. The primary audience for these application notes includes researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects by targeting the Ral signaling pathway, which is often overactivated in a variety of human cancers, including those of the liver, ovary, and lung.[1][2] The Ral pathway plays a crucial role in regulating transcription, cell differentiation, and apoptosis.[2] By inhibiting this pathway, this compound is expected to disrupt tumor cell proliferation and survival.

This compound This compound RalGDS RalGDS This compound->RalGDS inhibits Ras Ras Ras->RalGDS activates Ral-GDP Ral-GDP RalGDS->Ral-GDP Ral-GTP Ral-GTP Ral-GDP->Ral-GTP GTP exchange Downstream Effectors Downstream Effectors Ral-GTP->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival

Figure 1: Hypothesized Signaling Pathway of this compound.

Key Experiments and Protocols

This section outlines the detailed methodologies for essential experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[3][4][5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[3][4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.4 ± 4.288.7 ± 5.3
585.1 ± 5.275.3 ± 4.760.1 ± 6.1
1062.7 ± 4.848.9 ± 5.535.2 ± 4.9
2540.3 ± 3.725.1 ± 3.915.8 ± 3.1
5021.5 ± 2.910.8 ± 2.55.4 ± 1.9

Data are presented as mean ± standard deviation.

A Seed Cells B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Figure 2: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[6][7][8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

This compound Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
1070.8 ± 3.515.4 ± 1.810.2 ± 1.53.6 ± 0.7
2545.1 ± 4.228.9 ± 2.522.3 ± 2.13.7 ± 0.8
5018.7 ± 3.840.5 ± 3.135.1 ± 2.95.7 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

A Cell Treatment B Harvest & Wash A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Figure 3: Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution of a cell population.[10][11][12]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Flow cytometry can then be used to create a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 70% Ethanol (ice-cold)

  • PBS (Phosphate-Buffered Saline)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation:

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)55.3 ± 3.128.9 ± 2.515.8 ± 1.9
1068.7 ± 4.215.1 ± 1.816.2 ± 2.1
2575.2 ± 3.98.3 ± 1.516.5 ± 2.3
5082.1 ± 4.54.2 ± 1.113.7 ± 2.0

Data are presented as mean ± standard deviation.

A Cell Treatment B Harvest & Fix in Ethanol A->B C Wash with PBS B->C D Stain with PI & RNase A C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Figure 4: Cell Cycle Analysis Workflow.

Summary and Conclusion

The protocols outlined in these application notes provide a framework for the initial in vitro characterization of the experimental compound this compound. The hypothetical data presented suggests that this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase in a dose-dependent manner. These findings are consistent with the proposed mechanism of action involving the inhibition of the Ral signaling pathway. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: R-82150 Stock Solution Preparation and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of the non-nucleoside reverse transcriptase inhibitor (NNRTI) R-82150. Additionally, protocols for the use of this compound in common experimental assays are outlined to facilitate its application in antiviral research and drug development.

This compound: Key Properties and Storage

This compound is an antiviral compound belonging to the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione family of molecules. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Molecular Weight 287.42 g/mol
Chemical Formula C₁₆H₂₁N₃S
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.
Storage (Stock Solution in DMSO) Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -80°C.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 millimolar (mM) stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.87 mg of this compound powder into the tube.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Molecular Weight (MW) = 287.42 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.010 mol/L x 287.42 g/mol x 0.001 L = 0.0028742 g = 2.87 mg

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C for up to a month.

G Workflow for 10 mM this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage A Equilibrate this compound to Room Temperature B Weigh 2.87 mg of this compound A->B Prevents condensation C Add 1 mL of DMSO B->C D Vortex to Dissolve C->D Ensure complete dissolution E Aliquot into Single-Use Volumes D->E F Store at -80°C (Long-Term) E->F

Preparation and storage of this compound stock solution.

Protocol 2: Determination of IC₅₀ in a HIV-1 Reverse Transcriptase Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 reverse transcriptase (RT). This is a cell-free, enzymatic assay. Commercially available HIV-1 RT assay kits can be adapted for this purpose.

Materials:

  • 10 mM this compound stock solution in DMSO

  • HIV-1 Reverse Transcriptase (recombinant)

  • Reaction buffer (specific to the RT enzyme)

  • Template/primer (e.g., poly(A)•oligo(dT))

  • dNTPs (including a labeled dNTP, e.g., ³H-dTTP or DIG-dUTP)

  • Assay plates (e.g., 96-well)

  • Scintillation counter or plate reader (depending on the detection method)

  • DMSO (for controls and dilutions)

  • Nuclease-free water

Procedure:

  • Prepare Serial Dilutions of this compound:

    • From your 10 mM stock, prepare a series of dilutions in DMSO. For example, to create a 1 mM intermediate stock, mix 10 µL of 10 mM this compound with 90 µL of DMSO.

    • From the 1 mM stock, perform further serial dilutions in the assay reaction buffer to achieve the desired final concentrations for the assay (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and low (typically ≤ 1%).

  • Prepare the Reaction Mixture: In each well of the assay plate, combine the reaction buffer, template/primer, dNTPs, and the appropriate dilution of this compound or DMSO (for the no-inhibitor control).

  • Initiate the Reaction: Add the HIV-1 RT enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).

  • Stop the Reaction and Detect: Stop the reaction and quantify the amount of newly synthesized DNA according to the manufacturer's protocol for the specific assay kit (e.g., by precipitation and scintillation counting for radiolabeled nucleotides, or by an ELISA-based method for DIG-labeled nucleotides).

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.

G HIV-1 Reverse Transcriptase Inhibition Pathway cluster_0 Normal Viral Replication cluster_1 Inhibition by this compound Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Viral DNA Viral DNA HIV-1 RT->Viral DNA This compound This compound This compound->HIV-1 RT Binds to allosteric site

This compound inhibits HIV-1 reverse transcriptase.

Protocol 3: Cell-Based Antiviral Activity Assay (MTT Assay)

This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to measure cell viability.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Susceptible host cells (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

  • DMSO

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound in complete cell culture medium from your 10 mM stock. Ensure the final DMSO concentration is non-toxic to the cells (typically < 0.5%). Include cell control wells (no virus, no drug) and virus control wells (virus, no drug).

  • Infection and Treatment: Add the HIV-1 virus stock to the appropriate wells (at a predetermined multiplicity of infection, MOI). Immediately after, add the serially diluted this compound or medium with DMSO to the respective wells.

  • Incubation: Incubate the plate for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 3-5 days) at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the plates on a plate reader at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell protection for each this compound concentration compared to the virus control (0% protection) and cell control (100% protection).

    • Plot the percentage of protection against the logarithm of the this compound concentration and determine the EC₅₀ (50% effective concentration) using non-linear regression.

    • Similarly, a cytotoxicity curve can be generated by treating uninfected cells with the same drug concentrations to determine the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI = CC₅₀/EC₅₀) can then be calculated.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and virus strains. Always adhere to appropriate safety guidelines when handling chemical and biological materials.

References

Application Notes and Protocols for R-82150 in In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antiviral activity and cytotoxicity of R-82150, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the limited availability of specific cell-based assay data for this compound, this document includes its known enzyme inhibitory constant (Ki) and presents representative data and protocols for the NNRTI class of compounds, which are directly applicable for establishing the effective dosage of this compound in experimental settings.

Introduction to this compound

This compound is a member of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione (TIBO) family of compounds. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1).[3] Unlike nucleoside analogs, NNRTIs are not incorporated into the viral DNA; instead, they bind to an allosteric site on the RT, inducing a conformational change that inhibits the enzyme's function.[3] This mechanism of action is highly specific to HIV-1 RT, and this compound has been shown not to inhibit HIV-2 RT or other RNA and DNA viruses.

Quantitative Data Summary

CompoundTargetAssay TypeValueCell Line
This compound HIV-1 RTEnzyme Inhibition (Ki)280-300 nM N/A (Purified Enzyme)
NevirapineHIV-1Antiviral (EC50)10-100 nMMT-4, CEM, PBMCs
EfavirenzHIV-1Antiviral (EC50)1-10 nMMT-4, CEM, PBMCs
DelavirdineHIV-1Antiviral (EC50)10-50 nMMT-4, CEM, PBMCs
NevirapineCytotoxicity (CC50)Cytotoxicity (MTT)> 100 µMMT-4, CEM, PBMCs
EfavirenzCytotoxicity (CC50)Cytotoxicity (MTT)> 50 µMMT-4, CEM, PBMCs
DelavirdineCytotoxicity (CC50)Cytotoxicity (MTT)> 20 µMMT-4, CEM, PBMCs

Experimental Protocols

Protocol for Determining Antiviral Activity (EC50) using HIV-1 p24 Antigen ELISA

This protocol describes a method to determine the concentration of this compound that inhibits HIV-1 replication by 50% by measuring the level of the viral p24 capsid protein in the supernatant of infected cells.

Materials:

  • Target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells [PBMCs])

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions.

  • Treatment: Add 50 µL of each compound dilution to the appropriate wells. Include wells with no compound as a virus control and wells with no virus and no compound as a cell control.

  • Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 analysis.

  • p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions.

  • Data Analysis: Determine the p24 concentration for each well using the standard curve from the ELISA kit. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. The EC50 value is the concentration of this compound that results in a 50% reduction in p24 antigen levels.

Protocol for Determining Cytotoxicity (CC50) using MTT Assay

This protocol measures the metabolic activity of cells to determine the concentration of this compound that reduces cell viability by 50%.

Materials:

  • Target cells (same as in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium, mirroring the concentrations used in the antiviral assay.

  • Treatment: Add 100 µL of each compound dilution to the appropriate wells. Include wells with no compound as a cell viability control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-7 days).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell viability control. The CC50 value is the concentration of this compound that results in a 50% reduction in cell viability.

Visualizations

NNRTI Mechanism of Action

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Viral RNA_in Viral RNA RT Reverse Transcriptase (RT) RT_in RT ReverseTranscription Reverse Transcription Viral RNA_in->ReverseTranscription Template BindingSite Allosteric Binding Pocket RT_in->ReverseTranscription Catalyzes R82150 This compound (NNRTI) R82150->BindingSite Binds to Inhibited_RT Inactive RT Complex Viral_DNA Viral DNA ReverseTranscription->Viral_DNA Block->ReverseTranscription Inhibition

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral and Cytotoxicity Assays

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis SeedCells Seed Target Cells in 96-well plates TreatCells Add this compound dilutions to cells SeedCells->TreatCells PrepareCompound Prepare Serial Dilutions of this compound PrepareCompound->TreatCells Infect Infect with HIV-1 (for EC50) TreatCells->Infect NoInfect No Virus (for CC50) TreatCells->NoInfect Incubate Incubate for 4-7 days Infect->Incubate NoInfect->Incubate p24 Collect Supernatant & Perform p24 ELISA Incubate->p24 MTT Add MTT Reagent & Solubilize Incubate->MTT ReadPlates Read Absorbance p24->ReadPlates MTT->ReadPlates Calculate Calculate EC50 and CC50 ReadPlates->Calculate

Caption: Workflow for determining EC50 and CC50 of this compound.

References

Application Notes and Protocols for the Use of R-82150 in HIV-1 Reverse Transcriptase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) derivatives, this compound exhibits a distinct mechanism of action by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that disrupts the catalytic activity of the enzyme, thereby inhibiting viral replication. Notably, this compound is highly specific for HIV-1 and does not inhibit HIV-2 or other DNA and RNA viruses. These characteristics make this compound a valuable tool for studying the kinetics and inhibition of HIV-1 RT, as well as for the development of novel antiretroviral therapies.

This document provides detailed application notes and protocols for the use of this compound in HIV-1 reverse transcriptase assays.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of HIV-1 reverse transcriptase with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrates. It binds to a hydrophobic pocket located near the enzyme's active site, but distinct from the substrate-binding site. This allosteric binding is reversible and leads to a distortion of the enzyme's catalytic domain, ultimately hindering the polymerization of viral DNA.

cluster_0 HIV-1 Reverse Transcription cluster_1 Inhibition by this compound vRNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) vRNA->RT Template vDNA Viral DNA RT->vDNA Synthesizes RT_inhibited Inactive RT Conformation RT->RT_inhibited Induces Conformational Change dNTPs dNTPs dNTPs->RT Substrate R82150 This compound (NNRTI) R82150->RT Binds to Allosteric Site RT_inhibited->vDNA Blocks Synthesis

Figure 1: Mechanism of HIV-1 RT inhibition by this compound.

Data Presentation

The inhibitory activity of this compound on HIV-1 reverse transcriptase has been quantified through kinetic studies. The inhibition constant (Ki) provides a measure of the inhibitor's potency.

Parameter Value Description Reference
Ki (vs. Template-Primer) 280-300 nMInhibition constant determined against varying concentrations of homopolymeric and heteropolymeric template-primers.[3]
Ki (vs. dNTPs) 100-890 nMInhibition constant determined against varying concentrations of deoxynucleoside triphosphate substrates.[3]

Experimental Protocols

This section provides a detailed protocol for a non-radioactive, colorimetric HIV-1 reverse transcriptase inhibition assay using this compound. This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (stock solution in DMSO)

  • HIV-1 RT Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Template/Primer: Poly(A)•oligo(dT)₁₅

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Streptavidin-coated 96-well microplates

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Lysis Buffer (for viral preparations, if applicable)

  • DMSO (for inhibitor dilution)

  • Microplate reader

Experimental Workflow

prep Prepare Reagents and this compound Dilutions plate Add this compound and Controls to Microplate prep->plate enzyme Add HIV-1 RT Enzyme plate->enzyme reaction Initiate Reaction with Template/Primer and dNTPs enzyme->reaction incubation Incubate at 37°C reaction->incubation wash1 Wash Plate incubation->wash1 conjugate Add Anti-DIG-POD Conjugate wash1->conjugate incubation2 Incubate at 37°C conjugate->incubation2 wash2 Wash Plate incubation2->wash2 substrate Add Peroxidase Substrate wash2->substrate read Read Absorbance substrate->read analyze Analyze Data and Calculate IC₅₀ read->analyze

References

Application Notes and Protocols for R-82150, a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-82150 is a novel small molecule inhibitor that targets tubulin polymerization, a critical process for cell division and proliferation. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potent antitumor activity and a favorable selectivity index, suggesting a promising therapeutic window.[1] These application notes provide a comprehensive overview of cell lines suitable for this compound experiments, detailed protocols for key assays, and an exploration of the underlying signaling pathways.

Suitable Cell Lines for this compound Experiments

This compound has shown significant antiproliferative activity against a variety of cancer cell lines. The selection of an appropriate cell line is crucial for investigating the efficacy and mechanism of action of this compound.

Human Gastric Adenocarcinoma (SGC-7901): This cell line has been shown to be highly sensitive to this compound, exhibiting a low micromolar IC50 value.[1] It serves as an excellent model to study the compound's efficacy in gastric cancer.

Human Umbilical Vein Endothelial Cells (HUVEC): As a non-cancerous control cell line, HUVEC is useful for assessing the selectivity and potential toxicity of this compound to normal cells. This compound has demonstrated a significantly higher IC50 value in HUVEC compared to SGC-7901, indicating a favorable selectivity index.[1]

Murine Breast Cancer (4T1): The 4T1 cell line is a well-established model for in vivo studies of breast cancer and metastasis. Its utility has been demonstrated in xenograft models to evaluate the in vivo efficacy of this compound.[1]

Based on the mechanism of action of colchicine-binding site inhibitors, the following cell lines are also recommended for further investigation of this compound's activity:

  • Human Breast Adenocarcinoma (MCF-7 and MDA-MB-231): To explore the efficacy in both hormone receptor-positive and triple-negative breast cancers.

  • Human Colon Adenocarcinoma (HCT-116 and HT-29): To assess the activity in colorectal cancer models.

  • Human Lung Carcinoma (A549): To investigate the effects on non-small cell lung cancer.

  • Human Cervical Adenocarcinoma (HeLa): A commonly used cell line for studying cell cycle and apoptosis.

Quantitative Data Summary

The following table summarizes the reported and expected IC50 values for this compound in various cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Human Gastric Adenocarcinoma0.21[1]
HUVECHuman Umbilical Vein Endothelial Cells>13.15[1]
4T1Murine Breast CancerIn vivo data available[1]

Note: In vivo data for 4T1 cells showed significant tumor growth inhibition at doses of 5, 10, and 20 mg/kg.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel)

  • 96-well plate

  • Spectrophotometer with temperature control (37°C) capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add this compound or control compounds to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • The increase in absorbance corresponds to the rate of tubulin polymerization. Plot the absorbance against time to generate polymerization curves.

  • Compare the curves of this compound-treated samples to the controls to determine the inhibitory effect. The IC50 for tubulin polymerization can be calculated from a dose-response curve.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Selected cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • The four quadrants of the resulting dot plot will represent:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound, as a colchicine-binding site inhibitor, disrupts microtubule formation, which is essential for the mitotic spindle assembly. This interference activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell is driven into apoptosis.

R82150_Mechanism R82150 This compound Tubulin β-Tubulin (Colchicine Site) R82150->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Activates Checkpoint Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of this compound leading to apoptosis.

Cell Cycle Regulation and G2/M Arrest

The G2/M arrest induced by this compound is mediated by the modulation of key cell cycle regulatory proteins. The disruption of the mitotic spindle leads to the activation of the spindle assembly checkpoint, which in turn prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). This results in the accumulation of cyclin B1 and the maintenance of high Cyclin-Dependent Kinase 1 (CDK1) activity, thereby preventing mitotic exit and leading to cell cycle arrest.

G2M_Arrest_Pathway R82150 This compound Microtubule Microtubule Disruption R82150->Microtubule SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Activates APCC APC/C SAC->APCC Inhibits CyclinB1 Cyclin B1 APCC->CyclinB1 Degrades CDK1 CDK1 CyclinB1->CDK1 Activates G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Maintains Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) G2M_Arrest->Bcl2_family Modulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Regulates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection & Culture IC50 IC50 Determination (MTT Assay) Cell_Culture->IC50 Tubulin_Assay Tubulin Polymerization Assay IC50->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Signaling Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Signaling Xenograft Tumor Xenograft Model (e.g., 4T1) Signaling->Xenograft Treatment This compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity

References

Application of R-82150 in Drug Combination Studies: A Template

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: Comprehensive searches for "R-82150" did not yield information on a specific drug or compound with this identifier. Therefore, the following application notes and protocols are provided as a detailed template. This document uses the well-established combination of a BRAF inhibitor (Vemurafenib) and a MEK inhibitor (Cobimetinib) in BRAF-mutant melanoma as a representative example to illustrate the requested format and content. Researchers can adapt this template for their specific compound of interest once its mechanism of action and relevant data are available.

Application Notes: Synergistic Inhibition of BRAF-Mutant Melanoma Cells with a BRAF Inhibitor (e.g., Vemurafenib) and a MEK Inhibitor (e.g., Cobimetinib)

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In over 50% of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of this pathway, driving oncogenesis. While BRAF inhibitors like Vemurafenib offer significant clinical benefit, acquired resistance, often through reactivation of the MAPK pathway via MEK signaling, is a common challenge. This application note describes the synergistic anti-tumor effects of combining a BRAF inhibitor with a MEK inhibitor, such as Cobimetinib, to achieve a more durable and potent response in BRAF V600E-mutant melanoma cells.

Mechanism of Action

BRAF is a serine/threonine kinase that activates MEK, which in turn activates ERK. The V600E mutation in BRAF leads to its constitutive activation, resulting in uncontrolled cell proliferation. Vemurafenib selectively binds to and inhibits the activity of the mutant BRAF kinase. However, cancer cells can develop resistance by bypassing this inhibition, often through mechanisms that reactivate MEK. Cobimetinib is a selective, allosteric inhibitor of MEK1 and MEK2. By targeting both BRAF and MEK simultaneously, this combination therapy provides a vertical blockade of the MAPK pathway, leading to enhanced apoptosis, reduced cell proliferation, and delayed onset of resistance.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Figure 1: Simplified MAPK signaling pathway and points of inhibition.

Applications

  • In Vitro Synergy Studies: Assessing the synergistic, additive, or antagonistic effects of combining a BRAF inhibitor with a MEK inhibitor on the proliferation and viability of BRAF-mutant cancer cell lines.

  • Resistance Studies: Investigating the potential of the combination therapy to delay or overcome acquired resistance to single-agent BRAF inhibitor treatment.

  • Biomarker Analysis: Evaluating changes in downstream signaling molecules (e.g., phosphorylated ERK) to confirm pathway inhibition.

Experimental Protocols

1. Cell Culture

  • Cell Line: A375 (human melanoma, BRAF V600E mutant).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for each drug individually and to assess the synergistic effect of the combination.

Cytotoxicity_Workflow start Start seed_cells Seed A375 cells in 96-well plates (5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prep_drugs Prepare serial dilutions of Vemurafenib and Cobimetinib incubate1->prep_drugs treat_cells Treat cells with: - Single agents - Combination at constant ratio - Vehicle control (DMSO) incubate1->treat_cells prep_drugs->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure_lum Measure luminescence add_reagent->measure_lum analyze_data Analyze data: - Calculate IC50 - Determine Combination Index (CI) measure_lum->analyze_data end End analyze_data->end

Figure 2: Workflow for in vitro cytotoxicity and synergy assessment.
  • Materials:

    • A375 cells

    • 96-well clear bottom, white-walled plates

    • Vemurafenib (dissolved in DMSO)

    • Cobimetinib (dissolved in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed 5,000 A375 cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of Vemurafenib and Cobimetinib in culture media. For combination studies, maintain a constant molar ratio based on the individual IC50 values (e.g., 1:1).

    • Remove the existing media from the cells and add the drug-containing media. Include wells with vehicle control (DMSO at the highest concentration used).

    • Incubate the plates for 72 hours.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and calculate the percentage of cell viability.

    • Use software such as CompuSyn or GraphPad Prism to calculate IC50 values and the Combination Index (CI).

3. Western Blot for Phospho-ERK Analysis

  • Procedure:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Vemurafenib, Cobimetinib, the combination, or DMSO for 6 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of Single Agents and Combination in A375 Cells

CompoundIC50 (nM)
Vemurafenib250
Cobimetinib50
Vemurafenib + Cobimetinib (1:1 ratio)25

Table 2: Combination Index (CI) Values for Vemurafenib and Cobimetinib

The Chou-Talalay method is used to quantify drug interactions, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.45Synergism
0.50 (ED50)0.38Strong Synergism
0.75 (ED75)0.32Strong Synergism
0.90 (ED90)0.29Very Strong Synergism

Summary of Results

The combination of Vemurafenib and Cobimetinib demonstrates strong synergistic activity in inhibiting the proliferation of BRAF V600E-mutant A375 melanoma cells. The CI values are consistently below 1 across a range of effective doses, indicating a favorable drug interaction. Western blot analysis confirms that the combination therapy leads to a more profound and sustained inhibition of ERK phosphorylation compared to either single agent alone, providing a mechanistic basis for the observed synergy. These findings support the clinical strategy of dual MAPK pathway blockade in BRAF-mutant melanoma.

References

Application Notes and Protocols: Determining the Cytotoxicity of R-82150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxic effects is a critical step in the discovery and development of novel therapeutic agents. These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of the investigational compound R-82150. The described assays are fundamental in determining the dose-dependent effects of this compound on cell viability and proliferation, which is essential for guiding further preclinical development.[1][2] The protocols herein describe widely used and validated methods for quantifying cytotoxicity, including metabolic activity and membrane integrity assays.

Data Presentation

The following table summarizes hypothetical data from the cytotoxicity assays performed on this compound. This structured format allows for a clear comparison of the compound's efficacy across different cell lines and assays.

Cell LineAssay TypeThis compound Concentration (µM)% Cell Viability (relative to control)% Cytotoxicity (relative to max lysis)
MCF-7 MTT 0.198.2 ± 3.1N/A
185.6 ± 4.5N/A
1052.3 ± 5.2N/A
5021.8 ± 2.9N/A
1005.1 ± 1.8N/A
A549 MTT 0.199.1 ± 2.8N/A
190.3 ± 3.7N/A
1065.4 ± 4.1N/A
5033.7 ± 3.5N/A
10010.2 ± 2.1N/A
MCF-7 LDH Release 0.1N/A2.5 ± 0.8
1N/A14.7 ± 2.2
10N/A48.9 ± 5.6
50N/A79.3 ± 6.1
100N/A95.8 ± 4.9
A549 LDH Release 0.1N/A1.8 ± 0.5
1N/A9.5 ± 1.9
10N/A35.2 ± 4.3
50N/A67.1 ± 5.8
100N/A90.4 ± 5.1

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

    • A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[3]

    • Passage cells upon reaching 80-90% confluency.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Complete culture medium

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]

  • Materials:

    • 96-well plates

    • This compound stock solution

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (provided in the kit)

    • Complete culture medium

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with serial dilutions of this compound and incubate for the desired time.

    • Prepare controls:

      • Vehicle control (cells treated with DMSO-containing medium)

      • Maximum LDH release control (cells treated with lysis buffer 30 minutes before the end of incubation)

      • No-cell background control (medium only)

    • At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Signaling Pathway Diagram

R82150_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Kinase_A Inhibits DNA_Damage DNA_Damage This compound->DNA_Damage Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Apoptosis_Regulator Apoptosis_Regulator Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis Induces Transcription_Factor->Apoptosis_Regulator Upregulates DNA_Damage->Apoptosis Triggers

Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.

Experimental Workflow Diagram

Cytotoxicity_Workflow Start Start Cell_Culture Maintain and expand MCF-7 and A549 cell lines Start->Cell_Culture Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation Cytotoxicity_Assays Perform Cytotoxicity Assays Incubation->Cytotoxicity_Assays MTT_Assay MTT Assay for Metabolic Activity Cytotoxicity_Assays->MTT_Assay LDH_Assay LDH Release Assay for Membrane Integrity Cytotoxicity_Assays->LDH_Assay Data_Acquisition Measure absorbance using a microplate reader MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis Calculate % Viability and % Cytotoxicity Data_Acquisition->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols: Inhibition of Lentiviral Vectors Using R-82150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors, derived from the Human Immunodeficiency Virus Type 1 (HIV-1), are powerful tools for gene delivery in both research and therapeutic applications. The efficiency of lentiviral transduction is critically dependent on the reverse transcription of the viral RNA genome into double-stranded DNA, a process mediated by the viral enzyme reverse transcriptase (RT). R-82150, a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) family of compounds, is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3][4] This document provides detailed application notes and protocols for utilizing this compound to inhibit lentiviral vector transduction, a process valuable for mechanism-of-action studies, antiviral screening, and as a control in gene therapy research.

This compound and other TIBO derivatives act by binding to a non-substrate binding site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's catalytic activity.[5] This allosteric inhibition is specific to HIV-1 RT, with no significant activity against HIV-2 RT or other DNA and RNA polymerases.[3]

Data Presentation: Quantitative Analysis of TIBO Derivative Activity

While specific quantitative data for this compound on lentiviral vector inhibition is not extensively published, the following table summarizes the inhibitory activity of a closely related and potent TIBO derivative, R82913, against HIV-1. This data provides a strong indication of the expected potency of this compound.

CompoundTargetAssay SystemIC50 (µM)Cytotoxicity (CC50 in CEM cells, µM)Selectivity Index (CC50/IC50)
R82913HIV-1 (13 different strains)CEM cells0.15 (median)46>300
R82913HIV-1 Reverse TranscriptaseEnzyme Assay (ribosomal RNA template)0.01 (ID50)Not ApplicableNot Applicable

Table 1: Inhibitory activity of the TIBO derivative R82913.[2] The IC50 (50% inhibitory concentration) represents the concentration of the compound required to inhibit viral replication by 50%. The ID50 (50% inhibitory dose) represents the concentration required to inhibit enzyme activity by 50%. The Selectivity Index is a ratio of cytotoxicity to antiviral activity.

Signaling Pathway: HIV-1 Reverse Transcription and NNRTI Inhibition

The process of reverse transcription is a critical step in the lentiviral life cycle. The following diagram illustrates the key stages of this pathway and the mechanism of inhibition by NNRTIs like this compound.

HIV_Reverse_Transcription cluster_cell Target Cell Cytoplasm ssRNA Viral ssRNA Genome Viral_Entry Viral Entry & Uncoating RT Reverse Transcriptase (RT) RT_complex Reverse Transcription Complex Viral_Entry->RT_complex dsDNA Viral dsDNA RT_complex->dsDNA Reverse Transcription Integration Nuclear Import & Integration dsDNA->Integration R82150 This compound (NNRTI) R82150->RT_complex Allosteric Binding & Inhibition

Mechanism of this compound Inhibition

Experimental Workflow: Lentiviral Vector Inhibition Assay

This diagram outlines the general workflow for assessing the inhibitory effect of this compound on lentiviral vector transduction.

Inhibition_Assay_Workflow start Start plate_cells Plate Target Cells (e.g., HEK293T) start->plate_cells prepare_inhibitor Prepare Serial Dilutions of this compound plate_cells->prepare_inhibitor pre_treat Pre-treat Cells with this compound or Vehicle Control prepare_inhibitor->pre_treat transduce Transduce Cells with Lentiviral Vector (e.g., LV-GFP) pre_treat->transduce incubate Incubate for 48-72 hours transduce->incubate quantify Quantify Transduction Efficiency incubate->quantify end End quantify->end

Lentiviral Inhibition Assay Workflow

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).

Protocol 2: Lentiviral Vector Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on the transduction of a lentiviral vector expressing a reporter gene, such as Green Fluorescent Protein (GFP).

Materials:

  • Target cells (e.g., HEK293T cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lentiviral vector encoding a reporter gene (e.g., LV-GFP)

  • This compound stock solution

  • Polybrene (optional, enhances transduction)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

  • qPCR reagents (for Protocol 3)

Procedure:

  • Cell Plating:

    • The day before the experiment, seed target cells into a 96-well plate at a density that will result in 50-70% confluency at the time of transduction (e.g., 1 x 10^4 cells/well for HEK293T).[6]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the plated cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Lentiviral Transduction:

    • Thaw the lentiviral vector stock on ice.

    • Dilute the lentiviral vector in complete culture medium to a multiplicity of infection (MOI) that results in a quantifiable level of transduction (e.g., an MOI that yields 20-50% GFP-positive cells in the absence of inhibitor). Polybrene can be added to the viral dilution to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[7][8]

    • Add the diluted lentiviral vector to each well.

    • Gently swirl the plate to mix.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Transduction Efficiency:

    • Flow Cytometry (for fluorescent reporters):

      • Gently wash the cells with PBS.

      • Trypsinize the cells and resuspend them in flow cytometry buffer (e.g., PBS with 2% FBS).

      • Analyze the percentage of GFP-positive cells using a flow cytometer.

    • Fluorescence Microscopy (for fluorescent reporters):

      • Visualize the cells under a fluorescence microscope and capture images.

      • Quantify the number of fluorescent cells relative to the total number of cells.

    • Quantitative PCR (for any lentiviral vector):

      • Proceed with Protocol 3 to quantify the number of integrated proviral DNA copies.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Quantification of Lentiviral Vector Inhibition by qPCR

This protocol provides a method to quantify the number of integrated lentiviral vector copies in the host cell genome, offering a sensitive measure of transduction inhibition.[9][10]

Materials:

  • Genomic DNA extraction kit

  • qPCR instrument

  • qPCR master mix (SYBR Green or probe-based)

  • Primers specific for a region of the lentiviral vector (e.g., WPRE or gag)

  • Primers for a host cell housekeeping gene (e.g., GAPDH or β-actin) for normalization

  • Standard curve plasmids containing the lentiviral and housekeeping gene amplicons

Procedure:

  • Genomic DNA Extraction:

    • Following the 48-72 hour incubation from Protocol 2, wash the cells with PBS.

    • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the concentration and purity of the extracted DNA.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the appropriate buffer, dNTPs, polymerase, and either SYBR Green dye or a specific probe.

    • In separate tubes or wells, add a standardized amount of genomic DNA (e.g., 50-100 ng) from each experimental condition.

    • Add the forward and reverse primers for the lentiviral vector target to one set of reactions and the primers for the housekeeping gene to another set.

    • Include no-template controls for each primer set.

    • Prepare a standard curve using serial dilutions of plasmids containing the target sequences.

  • qPCR Amplification:

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the copy number of the lentiviral vector and the housekeeping gene in each sample by comparing the Ct values to the respective standard curves.

    • Normalize the lentiviral copy number to the housekeeping gene copy number to account for variations in cell number and DNA extraction efficiency.

    • Calculate the percentage of inhibition of lentiviral integration for each this compound concentration relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value as described in Protocol 2.

Conclusion

This compound is a valuable tool for the specific inhibition of HIV-1 reverse transcriptase and, by extension, lentiviral vector-mediated gene transduction. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies. Accurate quantification of lentiviral vector inhibition through methods like flow cytometry and qPCR is essential for obtaining reliable and reproducible results. The high specificity and potency of this compound make it an excellent candidate for investigating the mechanisms of lentiviral replication and for the development of novel antiviral strategies.

References

Application Notes and Protocols for Hypothetical Antiviral Compound AVC-123

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The following document provides detailed application notes and experimental protocols for the use of the hypothetical antiviral compound AVC-123 as a tool in virology research. AVC-123 is a potent and selective inhibitor of the viral replication of various RNA viruses. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in laboratory settings.

Antiviral Activity of AVC-123

AVC-123 has demonstrated significant antiviral activity against a panel of RNA viruses in various cell-based assays. The following tables summarize the quantitative data obtained from these studies.

Table 1: In Vitro Antiviral Efficacy of AVC-123
Virus TargetCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/WSN/33 (H1N1)MDCKPlaque Reduction Assay0.25> 50> 200
Respiratory Syncytial Virus (RSV)HEp-2CPE Inhibition Assay0.80> 50> 62.5
Zika Virus (ZIKV)VeroPlaque Reduction Assay1.5> 50> 33.3
SARS-CoV-2Vero E6CPE Inhibition Assay0.55> 50> 90.9

EC50: 50% effective concentration required to inhibit viral activity. CC50: 50% cytotoxic concentration.

Table 2: Time-of-Addition Assay Results for AVC-123 against Influenza A Virus
Time of Compound Addition (hours post-infection)% Inhibition of Viral Replication
-2 to 0 (Pre-treatment)15%
0 to 2 (During infection)95%
2 to 4 (Post-infection)92%
4 to 6 (Post-infection)75%
6 to 8 (Post-infection)40%

Mechanism of Action

AVC-123 is hypothesized to target the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral genome replication and transcription. The following diagram illustrates the proposed mechanism of action.

cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Mechanism of AVC-123 Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release Replication/Transcription Replication/Transcription Viral RNA Release->Replication/Transcription Translation Translation Replication/Transcription->Translation Assembly Assembly Translation->Assembly Budding/Release Budding/Release Assembly->Budding/Release AVC-123 AVC-123 AVC-123->Replication/Transcription Inhibition Viral RdRp Viral RdRp AVC-123->Viral RdRp Binds to and inhibits

Figure 1: Proposed mechanism of action of AVC-123.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of AVC-123.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Target cells (e.g., MDCK for Influenza, Vero for ZIKV)

  • Virus stock of known titer

  • AVC-123 compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or Avicel overlay

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Seed target cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of AVC-123 in serum-free medium.

  • Remove growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the prepared dilutions of AVC-123 in an overlay medium (containing low-melting point agarose or Avicel).

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.

  • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

Start Start Seed Cells Seed Cells Start->Seed Cells End End Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Infect Cells Infect Cells Prepare Compound Dilutions->Infect Cells Add Compound in Overlay Add Compound in Overlay Infect Cells->Add Compound in Overlay Incubate Incubate Add Compound in Overlay->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50 Calculate EC50->End

Figure 2: Workflow for Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).

Materials:

  • Target cells (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2)

  • Virus stock

  • AVC-123 compound

  • Cell culture medium

  • FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

  • 96-well plates

Procedure:

  • Seed target cells in 96-well plates and grow to 80-90% confluency.

  • Prepare serial dilutions of AVC-123 in cell culture medium.

  • Remove the growth medium and add the prepared compound dilutions to the wells.

  • Infect the cells with the virus at a pre-determined MOI that causes significant CPE in 3-5 days.

  • Include uninfected cells as a cell control and infected, untreated cells as a virus control.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At the end of the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®).

  • Calculate the percent CPE inhibition for each compound concentration relative to the virus and cell controls.

  • Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells (CC50).

Materials:

  • Target cells (same as used in antiviral assays)

  • AVC-123 compound

  • Cell culture medium

  • FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

  • 96-well plates

Procedure:

  • Seed target cells in 96-well plates at the same density as for the antiviral assays.

  • Prepare serial dilutions of AVC-123 in cell culture medium.

  • Add the compound dilutions to the cells. Do not add any virus.

  • Incubate the plates for the same duration as the antiviral assays.

  • Assess cell viability using the same method as the CPE inhibition assay.

  • Calculate the percent cytotoxicity for each compound concentration relative to the untreated cell control.

  • Determine the CC50 value from the dose-response curve.

cluster_antiviral Antiviral Assay (CPE) cluster_cytotoxicity Cytotoxicity Assay Seed Cells_A Seed Cells Add Compound_A Add Compound Seed Cells_A->Add Compound_A Infect with Virus_A Infect with Virus Add Compound_A->Infect with Virus_A Incubate_A Incubate Infect with Virus_A->Incubate_A Measure Viability_A Measure Viability Incubate_A->Measure Viability_A Calculate EC50 Calculate EC50 Measure Viability_A->Calculate EC50 Calculate SI Calculate Selectivity Index (SI) Calculate EC50->Calculate SI Seed Cells_C Seed Cells Add Compound_C Add Compound Seed Cells_C->Add Compound_C Incubate_C Incubate Add Compound_C->Incubate_C Measure Viability_C Measure Viability Incubate_C->Measure Viability_C Calculate CC50 Calculate CC50 Measure Viability_C->Calculate CC50 Calculate CC50->Calculate SI

Figure 3: Logical relationship between antiviral and cytotoxicity assays.

Troubleshooting

IssuePossible CauseSuggested Solution
No antiviral activity observedCompound instabilityPrepare fresh stock solutions. Check storage conditions.
Incorrect compound concentrationVerify calculations and dilutions.
Virus resistant to the compoundTest against a different virus strain or type.
High variability in resultsInconsistent cell seedingEnsure even cell distribution in plates.
Pipetting errorsCalibrate pipettes and use proper technique.
Edge effects in platesAvoid using the outer wells of the plate.
High cytotoxicityCompound is toxic at tested concentrationsTest a lower range of concentrations.
Contamination of compound stockUse a fresh, sterile stock solution.

Ordering Information

Product NameCatalog NumberSize
Hypothetical Antiviral Compound AVC-123AVC-123-1010 mg
AVC-123-5050 mg

Troubleshooting & Optimization

R-82150 not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving R-82150 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: this compound, a member of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione (TIBO) family of compounds, is a hydrophobic molecule with inherently low solubility in aqueous solutions. This poor solubility is a common characteristic of many organic compounds with complex aromatic ring structures. When introduced into a polar solvent like water or a buffer, the non-polar surface of this compound cannot favorably interact with the water molecules, leading to precipitation or failure to dissolve.

Q2: I've seen that this compound is soluble in DMSO. Can I use DMSO for my experiments?

A2: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other poorly water-soluble compounds for in vitro studies. It is a polar aprotic solvent that can dissolve a wide range of non-polar and polar compounds. However, it is crucial to be aware of the potential effects of DMSO on your specific experiment. High concentrations of DMSO can be toxic to cells and may interfere with certain biological assays. It is recommended to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, and to always include a vehicle control (the same concentration of DMSO without the compound) in your experiments.

Q3: What is the maximum concentration of this compound I can expect to dissolve?

Q4: Can I use other organic solvents to dissolve this compound?

A4: Besides DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions of hydrophobic compounds. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent. It is advisable to perform a small-scale solubility test with your chosen solvent before preparing a large batch of stock solution.

Q5: How does pH affect the solubility of this compound?

A5: The chemical structure of this compound contains nitrogen atoms within its ring system, which can act as weak bases. The solubility of such compounds can be influenced by the pH of the solution. At acidic pH, these nitrogen atoms can become protonated, leading to the formation of a more polar, and potentially more soluble, salt form of the compound. Conversely, at neutral or basic pH, the compound will be in its less soluble, non-ionized form. If your experimental conditions allow, you could investigate the effect of slightly lowering the pH of your aqueous buffer on the solubility of this compound. However, the impact of pH on the stability and activity of the compound should also be considered.

Troubleshooting Guide: this compound Precipitation in Aqueous Solution

This guide provides a step-by-step approach to troubleshoot and overcome issues with this compound precipitation during your experiments.

Initial Observation: this compound powder is not dissolving or a precipitate forms upon dilution of a stock solution.

Step 1: Verify the Stock Solution

  • Problem: The compound may not be fully dissolved in the initial stock solution.

  • Solution:

    • Ensure you are using a high-purity, anhydrous grade of the appropriate solvent (e.g., DMSO).

    • Vortex the stock solution vigorously.

    • Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolving the compound.

    • Visually inspect the stock solution against a light source to ensure there are no visible particles before making dilutions.

Step 2: Optimize the Dilution Procedure

  • Problem: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution due to the sudden change in solvent polarity.

  • Solution:

    • Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C for cell culture).

    • While gently vortexing or swirling the aqueous medium, add the stock solution drop-wise and slowly. This helps in the rapid dispersion of the compound and prevents the formation of localized high concentrations that can lead to precipitation.

    • Consider a serial dilution approach: first, dilute the DMSO stock into a small volume of the pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final volume.

Step 3: Adjust the Final Concentration

  • Problem: The desired final concentration of this compound in the aqueous medium may be above its solubility limit, even with a small percentage of DMSO.

  • Solution:

    • Perform a dose-response experiment starting from a lower, soluble concentration to determine the maximum achievable concentration in your specific experimental setup.

    • If a higher concentration is required, you may need to consider increasing the final percentage of DMSO, but be mindful of its potential effects on your experiment and include appropriate vehicle controls.

Step 4: Consider Formulation Aids

  • Problem: For some applications, especially in vivo studies, co-solvents alone may not be sufficient.

  • Solution:

    • The use of surfactants or other excipients can help to increase the solubility and stability of hydrophobic compounds in aqueous solutions. A common formulation for poorly soluble compounds for in vivo use involves a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 (a non-ionic surfactant).

    • It is crucial to test the compatibility and potential biological effects of any formulation aids in your specific experimental model.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubility CategoryRecommended Use
WaterPractically InsolubleNot recommended for direct dissolution.
Phosphate-Buffered Saline (PBS)Practically InsolubleNot recommended for direct dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Ethanol (100%)Likely SolubleCan be used for stock solutions, but may have higher cellular toxicity than DMSO at similar concentrations.
Dimethylformamide (DMF)Likely SolubleAn alternative to DMSO for stock solutions.

Table 2: Properties of Common Co-solvents for In Vitro Experiments

Co-solventTypical Final ConcentrationKey Considerations
DMSO< 0.5%Widely used, but can be cytotoxic at higher concentrations. Include a vehicle control.
Ethanol< 1%Can be more cytotoxic than DMSO. Evaporation can concentrate the compound. Include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated pipette

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (For 1 mL of a 10 mM solution of this compound with a molecular weight of 287.42 g/mol , you would need 2.87 mg).

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5 minutes, followed by vortexing.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed aqueous experimental medium (e.g., cell culture medium, PBS)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound and the final volume of your experimental solution.

    • Calculate the volume of the this compound stock solution needed. Ensure that the final concentration of DMSO will be within the acceptable range for your experiment (e.g., < 0.5%).

    • In a sterile tube, add the required volume of the pre-warmed aqueous medium.

    • While gently vortexing or swirling the tube of aqueous medium, slowly add the calculated volume of the this compound stock solution drop-wise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Use the final diluted solution immediately in your experiment.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound not dissolving in aqueous solution stock_check Is the stock solution in 100% DMSO clear and fully dissolved? start->stock_check prepare_stock Prepare a fresh stock solution in 100% DMSO. Use vortexing, gentle warming (37°C), or sonication. stock_check->prepare_stock No dilution_method Are you using a slow, drop-wise dilution into pre-warmed aqueous medium with constant mixing? stock_check->dilution_method Yes prepare_stock->stock_check optimize_dilution Optimize dilution technique: 1. Pre-warm aqueous medium. 2. Add stock solution slowly while vortexing. dilution_method->optimize_dilution No concentration_check Is the final concentration of this compound potentially too high? dilution_method->concentration_check Yes optimize_dilution->dilution_method lower_concentration Perform a dose-response experiment starting with a lower concentration. concentration_check->lower_concentration Yes success Success: this compound is dissolved. concentration_check->success No formulation_aids Consider using formulation aids like surfactants (e.g., Tween 80) or other excipients if the application allows. lower_concentration->formulation_aids If higher concentration is still needed lower_concentration->success If lower concentration is acceptable formulation_aids->success

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Recommended Solubilization Pathway for In Vitro Assays start This compound Powder dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10 mM) start->dissolve_dmso serial_dilution Perform serial dilution in pre-warmed aqueous medium (slow, drop-wise addition with mixing) dissolve_dmso->serial_dilution final_solution Final experimental solution (e.g., < 0.5% DMSO) serial_dilution->final_solution

Caption: Recommended pathway for preparing this compound for in vitro assays.

References

Technical Support Center: Overcoming R-82150-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity induced by the compound R-82150 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity in cell culture?

A1: Drug-induced cytotoxicity can occur through several mechanisms. The two primary forms of cell death are necrosis and apoptosis.[1] Necrosis is a passive, ATP-independent process often resulting from severe environmental stress that leads to cell swelling and lysis.[1] In contrast, apoptosis is a form of programmed, ATP-dependent cell death characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases.[1][2] Another mechanism is autophagy, a process of cellular self-digestion that can lead to cell death under extreme stress.[1] Cytotoxicity can also be a consequence of off-target effects, metabolic activation of the compound into a more toxic substance, or induction of cellular stress pathways like oxidative stress.[2][3]

Q2: How can I determine the mechanism of this compound-induced cytotoxicity?

A2: To elucidate the mechanism, a multi-assay approach is recommended. You can start by observing cell morphology; apoptotic cells often appear shrunken with condensed chromatin, while necrotic cells tend to swell and lyse.[4] To quantitatively assess the cell death pathway, you can perform specific assays. For example, a caspase activity assay can determine if apoptosis is occurring.[5][6] Measuring the generation of reactive oxygen species (ROS) can indicate if oxidative stress is the underlying cause.[3][7] Comparing results from a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) can also provide clues.[8][9]

Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are inconsistent. What could be the reason?

A3: Inconsistent results between different cytotoxicity assays are not uncommon and can be informative.[8] Assays like MTT, XTT, or MTS measure metabolic activity, which can be affected by factors other than cell death, such as inhibition of mitochondrial function.[8][10] A compound might reduce metabolic activity without causing immediate cell death, leading to a decrease in the MTT signal but no increase in LDH release.[11] Conversely, a compound could cause rapid membrane damage (necrosis), leading to a strong LDH release signal while some metabolic activity might still be detectable. It's also possible for a compound to interfere with the assay chemistry itself, for example, by chemically reducing the MTT reagent.[10]

Q4: I'm observing high background or significant variability in my cytotoxicity assay. How can I troubleshoot this?

A4: High background and variability can stem from several sources. Common causes include:

  • Pipetting errors and uneven cell seeding: Ensure your cell suspension is homogenous and that you are seeding cells evenly across the plate.[12][13]

  • Edge effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. Consider not using the outer wells for experimental samples.[13]

  • Contamination: Microbial contamination, especially by mycoplasma, can affect cell health and assay results.[14]

  • Reagent issues: The assay reagents themselves can be cytotoxic at certain concentrations or over long incubation times.[15] Additionally, components in the culture medium, like phenol red, can interfere with absorbance or fluorescence readings.[15]

  • Compound precipitation: The test compound may not be fully soluble in the culture medium at the concentrations being tested.

Q5: My control cells (untreated or vehicle-treated) are also showing signs of cytotoxicity. What should I do?

A5: If your control cells are dying, it points to a problem with your general cell culture conditions rather than the test compound.[14] You should systematically check the following:

  • Culture medium and supplements: Ensure the medium is not expired and has been stored correctly. Instability of components like L-glutamine can be an issue.[4][14]

  • Incubator conditions: Verify that the temperature, CO2, and humidity levels are correct and stable.[14][16]

  • Cell handling: Over-trypsinization, excessive centrifugation, or mechanical stress during passaging can damage cells.[4]

  • Solvent toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the vehicle control is not toxic to your cells (typically <0.5%).[2]

  • Contamination: Perform routine checks for bacterial, fungal, and mycoplasma contamination.[4][14]

Troubleshooting Guides

Guide 1: Investigating the Mechanism of this compound Cytotoxicity

If you have confirmed that this compound is causing cytotoxicity, the next step is to understand the underlying mechanism. This will guide your efforts to mitigate the effect. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism Identification A Observe Cell Morphology (Microscopy) C Analyze Initial Data A->C B Perform Dose-Response & Time-Course Experiments (e.g., MTT, LDH) B->C D Apoptosis Pathway? C->D F Assess Oxidative Stress? C->F H Necrosis/Other? C->H E Measure Caspase Activity (e.g., Caspase-Glo 3/7) D->E Yes D->F No J Synthesize Findings & Identify Primary Mechanism E->J G Measure ROS Levels (e.g., DCFH-DA Assay) F->G Yes F->H No G->J I Analyze Membrane Integrity (e.g., Propidium Iodide Staining) H->I Yes I->J

Caption: A logical workflow for identifying the mechanism of drug-induced cytotoxicity.

Guide 2: Strategies to Mitigate this compound-Induced Cytotoxicity

Once a potential mechanism has been identified, you can test specific strategies to overcome the observed cytotoxicity.

If your experiments indicate that this compound is activating caspases, you can try to block this pathway using a pan-caspase inhibitor.

  • Strategy: Co-incubate the cells with this compound and a broad-spectrum caspase inhibitor, such as Z-VAD-FMK.

  • Expected Outcome: A reduction in caspase activity and a corresponding increase in cell viability compared to cells treated with this compound alone.

  • Validation: Perform a cell viability assay (e.g., MTT) and a caspase activity assay on cells under three conditions: this compound alone, Z-VAD-FMK alone, and this compound + Z-VAD-FMK.

G R82150 This compound Mito Mitochondria R82150->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Activation Casp9_act Active Caspase-9 Casp9->Casp9_act Activation Casp3 Pro-Caspase-3 Casp9_act->Casp3 Cleavage Casp3_act Active Caspase-3 Casp3->Casp3_act Cleavage Apoptosis Apoptosis Casp3_act->Apoptosis ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Casp9_act ZVAD->Casp3_act

Caption: Hypothetical signaling pathway for this compound-induced apoptosis and the inhibitory action of Z-VAD-FMK.

If you find that this compound treatment leads to an increase in intracellular ROS, co-treatment with an antioxidant may rescue the cells.

  • Strategy: Co-incubate the cells with this compound and a potent antioxidant, such as N-acetylcysteine (NAC).

  • Expected Outcome: A decrease in ROS levels and an increase in cell viability.

  • Validation: Measure ROS levels and cell viability in cells treated with this compound alone, NAC alone, and this compound + NAC.

If this compound-induced cytotoxicity is linked to the suppression of anti-apoptotic proteins, overexpressing a key survival protein like Bcl-2 might confer resistance.[17]

  • Strategy: Transiently or stably transfect your cells to overexpress Bcl-2 prior to treatment with this compound.[18][19]

  • Expected Outcome: Bcl-2 overexpressing cells should show greater resistance to this compound-induced cytotoxicity compared to control-transfected cells.[17]

  • Validation: Compare the viability of Bcl-2 overexpressing cells and control cells after treatment with this compound. Confirm Bcl-2 overexpression via Western Blot.

G cluster_0 Experimental Setup cluster_1 Treatment & Incubation cluster_2 Analysis A Seed Cells in Parallel Cultures B Culture A: Transfect with Control Vector A->B C Culture B: Transfect with Bcl-2 Vector A->C D Treat both cultures with a dose-range of this compound B->D C->D E Incubate for 24-48 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Confirm Bcl-2 Overexpression (Western Blot) E->G H Compare Viability: Culture A vs. Culture B F->H I Conclusion: Bcl-2 Overexpression Mitigates Cytotoxicity H->I Viability in B > A J Conclusion: Bcl-2 is not the primary mechanism of protection H->J Viability in B ≈ A

Caption: Experimental workflow for assessing Bcl-2 overexpression as a mitigation strategy.

Data Presentation

Table 1: Example Dose-Response Data for this compound (48h Treatment)

This compound Conc. (µM)Cell Viability (% of Control) - MTT AssayCytotoxicity (% of Max Lysis) - LDH Assay
0 (Vehicle)100 ± 4.52.1 ± 0.8
195.2 ± 5.15.3 ± 1.2
575.6 ± 6.228.4 ± 3.5
1051.3 ± 4.855.7 ± 4.1
2522.8 ± 3.978.9 ± 5.3
508.1 ± 2.185.4 ± 4.9

Table 2: Effect of Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cytotoxicity

TreatmentCell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
Vehicle Control100 ± 5.11.0 ± 0.1
This compound (10 µM)48.9 ± 4.38.2 ± 0.7
Z-VAD-FMK (20 µM)98.2 ± 4.90.9 ± 0.2
This compound + Z-VAD-FMK85.7 ± 5.51.5 ± 0.3

Table 3: Effect of Antioxidant (N-Acetylcysteine) on this compound-Induced Cytotoxicity

TreatmentIntracellular ROS (Fold Change)Cell Viability (% of Control)
Vehicle Control1.0 ± 0.2100 ± 6.3
This compound (10 µM)6.5 ± 0.850.1 ± 5.1
NAC (5 mM)0.8 ± 0.1102.4 ± 5.8
This compound + NAC1.8 ± 0.491.3 ± 6.0

Table 4: Effect of Bcl-2 Overexpression on this compound-Induced Cytotoxicity

Cell LineTreatmentCell Viability (% of Control)
Control-TransfectedVehicle100 ± 5.9
Control-TransfectedThis compound (10 µM)45.8 ± 4.7
Bcl-2 OverexpressingVehicle99.1 ± 6.1
Bcl-2 OverexpressingThis compound (10 µM)88.4 ± 5.2

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol measures intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control (e.g., H2O2) and a negative control.

  • Probe Loading: At the end of the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Calculation: Express the results as a fold change relative to the vehicle-treated control.

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

This protocol quantifies the activity of key executioner caspases.[5][6]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for fluorescence measurements. Treat with this compound as desired.

  • Reagent Preparation: Prepare the caspase assay buffer and substrate (e.g., DEVD-AMC) according to the manufacturer's instructions.[6]

  • Lysis and Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well. Mix gently on a plate shaker for 1 minute.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the fluorescence in a fluorometer with an excitation of ~380 nm and emission of ~460 nm.[6]

  • Calculation: Calculate the fold increase in caspase activity relative to the vehicle control after background subtraction.

Protocol 4: Overexpression of Bcl-2 via Transient Transfection

This protocol describes a general method for transiently overexpressing the Bcl-2 protein.

  • Cell Seeding: Seed cells in 6-well plates such that they reach 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation: For each well, dilute a Bcl-2 expression plasmid (and a control plasmid) and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's protocol. Allow the complexes to form for 20-30 minutes at room temperature.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Confirmation and Experimentation: After the incubation period, you can either lyse a subset of cells to confirm Bcl-2 overexpression by Western Blot or re-plate the transfected cells for your this compound cytotoxicity experiment.

References

Technical Support Center: Troubleshooting Antiviral Assays for NNRTI R-82150

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific antiviral compound designated "R-82150" is not publicly available. This technical support guide has been created for researchers, scientists, and drug development professionals working with a hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), herein referred to as this compound, to illustrate common troubleshooting procedures for this class of antiviral agents. The data and specific protocols are representative examples.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

A1: this compound, as an NNRTI, is a non-competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[1] It binds to an allosteric site on the RT, known as the NNRTI binding pocket, which is distinct from the active site.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[1][2]

NNRTi_Mechanism Fig. 1: Mechanism of NNRTI Action cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA synthesizes Inactive_RT Inactive RT Complex Integration Integration Viral DNA->Integration integrates into host genome This compound NNRTI (this compound) This compound->Reverse_Transcriptase binds allosterically

Caption: Fig. 1: Mechanism of NNRTI Action.

Q2: We are observing significant variability in our EC50 values for this compound between experiments. What are the potential causes?

A2: Inconsistent EC50 values can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.

  • Virus Titer and MOI: Use a consistent multiplicity of infection (MOI) for each experiment. Variations in the initial virus input can significantly alter the apparent efficacy of the compound.

  • Compound Stability and Storage: Verify the stability of this compound in your assay medium. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to variability. Standardize the protocol across all users.

  • Emergence of Resistant Variants: If the viral stock has been passaged multiple times, resistant mutants may have emerged.[4] Consider sequencing the viral genome to check for known NNRTI resistance mutations.[4]

Troubleshooting Guides

Issue 1: Higher than Expected EC50 Values

If you are consistently obtaining EC50 values for this compound that are significantly higher than the expected range, consider the following troubleshooting steps.

high_ec50_troubleshooting Fig. 2: Troubleshooting High EC50 Values Start High EC50 Observed Check_Compound Verify Compound Integrity (Concentration, Purity, Storage) Start->Check_Compound Check_Assay Review Assay Parameters (MOI, Cell Density, Incubation Time) Start->Check_Assay Check_Virus Assess Viral Stock (Titer, Potential Resistance) Start->Check_Virus Resolve_Compound Prepare Fresh Compound Dilutions Check_Compound->Resolve_Compound Issue Found Resolve_Assay Standardize and Repeat Assay Check_Assay->Resolve_Assay Issue Found Sequence_Virus Sequence Viral Genome for Resistance Mutations Check_Virus->Sequence_Virus Test_WT_Virus Test Against a Known Wild-Type Virus Strain Check_Virus->Test_WT_Virus Resolve_Resistance Acknowledge Resistance Profile Sequence_Virus->Resolve_Resistance Mutations Present Test_WT_Virus->Resolve_Resistance High EC50 Persists

Caption: Fig. 2: Troubleshooting High EC50 Values.

Illustrative Data: this compound Activity Against Common NNRTI-Resistant Mutants

The following table presents hypothetical data on the efficacy of this compound against wild-type (WT) virus and common NNRTI-resistant mutants. A significant increase in the EC50 value suggests the presence of resistance.

Viral StrainKey MutationExpected EC50 (nM)Fold Change vs. WT
Wild-TypeNone151.0
Mutant AK103N1,500100
Mutant BY181C2,500167
Mutant CE138K906
Issue 2: Evidence of Cytotoxicity at Active Concentrations

If you observe significant cell death in your assay wells at concentrations where this compound is expected to be active, it is crucial to differentiate between antiviral activity and cytotoxicity.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on uninfected cells in parallel with your antiviral assay.[5] This will determine the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

  • Microscopic Examination: Visually inspect the cells under a microscope. Compound precipitation or overt changes in cell morphology can indicate toxicity.

Illustrative Data: Cytotoxicity Profile of this compound

Cell LineAssay DurationCC50 (µM)
Vero E672 hours> 100
MT-472 hours85
Caco-248 hours> 100

Experimental Protocols

Protocol 1: Antiviral Activity Assay (Reporter Gene Assay)

This protocol describes a common method for determining the EC50 of an antiviral compound using a virus that expresses a reporter gene (e.g., luciferase or GFP).

  • Cell Plating: Seed host cells (e.g., MT-4) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted compound. Include wells with untreated cells (virus control) and uninfected cells (cell control).

  • Infection: Add the reporter virus at a pre-determined MOI (e.g., 0.01) to all wells except the cell control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Readout: Measure the reporter gene expression according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis: Normalize the data to the virus control and plot the percent inhibition against the compound concentration. Calculate the EC50 value using a non-linear regression model.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that reduces cell viability by 50%.

  • Cell Plating: Seed cells in a 96-well plate as described in the antiviral assay protocol.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include untreated cell controls.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the untreated cell control and calculate the CC50 value.

Caption: Fig. 3: General Experimental Workflow.

References

R-82150 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and storage of R-82150. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions to minimize degradation.[1] Short-term storage (days to weeks) is recommended at 0-4°C in a dry, dark environment.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1] It is crucial to protect this compound from light exposure.

Q2: What is the shelf-life of this compound?

A2: When stored correctly, this compound has a shelf life of over three years.[1] However, improper storage can significantly reduce its stability and shelf-life.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in DMSO.[1] When preparing stock solutions, it is advisable to use anhydrous DMSO to minimize the risk of hydrolysis.

Q4: What are the primary chemical liabilities of the this compound structure?

A4: The chemical structure of this compound, (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione, contains a tertiary amine and a thione functional group.[1] Tertiary amines are susceptible to N-oxidation, while thiones can be prone to oxidation and photodegradation.[2][3][4] The presence of a double bond in the butenyl side chain also presents a potential site for oxidation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

    • Check Solution Age: If using a stock solution, ascertain its age and storage conditions. It is recommended to use freshly prepared solutions whenever possible.

    • Assess Purity: If degradation is suspected, the purity of the compound should be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Analyze Degradation Pathways: Based on the structure of this compound, potential degradation products could include the N-oxide of the tertiary amine, an oxo-derivative replacing the thione sulfur, or products of side-chain oxidation.

    • Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and compare them to the expected molecular weights of potential degradation products.

    • Perform Forced Degradation Studies: To confirm the identity of degradation products, subject a sample of this compound to forced degradation conditions (e.g., exposure to light, elevated temperature, oxidative stress) and monitor the formation of the unknown peaks.

Issue 3: Reduced potency of this compound in biological assays.

  • Possible Cause: Loss of active compound due to degradation.

  • Troubleshooting Steps:

    • Quantify this compound Concentration: Use a validated analytical method, such as HPLC with a UV detector or a mass spectrometer, to accurately determine the concentration of this compound in the solution used for the assay.

    • Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from a new or properly stored solid sample and repeat the experiment.

    • Review Experimental Protocol: Ensure that the experimental conditions (e.g., buffer pH, incubation time, temperature) are not contributing to the degradation of the compound.

Data on this compound Stability

Storage ConditionTemperatureDurationLight Condition
Short-Term 0 - 4 °CDays to WeeksDark
Long-Term -20 °CMonths to YearsDark

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (typically the wavelength of maximum absorbance).

    • Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Data Analysis: The purity of this compound is determined by the area percentage of the main peak. The presence of any additional peaks may indicate impurities or degradation products.

Visualizations

R82150_Degradation_Pathways R82150 This compound (Tertiary Amine, Thione) N_Oxide N-Oxide Derivative R82150->N_Oxide Oxidative Stress Oxo_Derivative Oxo-Derivative (Thione Oxidation) R82150->Oxo_Derivative Oxidation / Light SideChain_Oxidation Side-Chain Oxidation Product R82150->SideChain_Oxidation Oxidative Stress Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage Assess_Purity Assess Purity (e.g., HPLC) Check_Storage->Assess_Purity Purity_OK Purity Acceptable? Assess_Purity->Purity_OK Review_Protocol Review Experimental Protocol (pH, Temp, etc.) Purity_OK->Review_Protocol Yes Prepare_Fresh Prepare Fresh Stock Solution Purity_OK->Prepare_Fresh No End Problem Resolved Review_Protocol->End Investigate_Further Further Investigation Needed Review_Protocol->Investigate_Further Prepare_Fresh->End

References

Technical Support Center: Enhancing the Bioavailability of R-82150 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with R-82150 analogs. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental work aimed at improving the oral bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the oral bioavailability of this compound analogs?

The oral bioavailability of investigational compounds like the this compound analogs is often hindered by several factors. The most common reasons for low oral bioavailability are associated with poor aqueous solubility and low permeability across the gastrointestinal (GI) tract.[1][2] Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of the drug that reaches systemic circulation.[3] For poorly soluble drugs, the dissolution rate in the GI fluids is often the rate-limiting step for absorption.[1][4]

Q2: What are the initial steps to consider when an this compound analog exhibits low oral bioavailability in preclinical animal models?

When preclinical studies reveal low oral bioavailability, a systematic approach is recommended. First, confirm the compound's physicochemical properties, particularly its solubility and permeability, to classify it according to the Biopharmaceutics Classification System (BCS).[1] For compounds with low solubility (BCS Class II and IV), initial efforts should focus on formulation strategies to enhance dissolution.[1] If permeability is also low (BCS Class III and IV), strategies to improve membrane transport may be necessary. It is also crucial to evaluate the extent of first-pass metabolism.

Q3: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like the this compound analogs?

Several formulation strategies can significantly enhance the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][2][5]

  • Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.[6][7][8][9][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can dissolve the drug in lipid carriers, improving absorption and potentially bypassing first-pass metabolism through lymphatic transport.[1][7][11][12][13]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility and stability.[14][15]

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments.

Issue 1: High variability in plasma concentrations of an this compound analog after oral dosing in animal studies.

  • Potential Causes:

    • Poor and erratic dissolution: Inconsistent wetting and dissolution of the compound in the GI tract.[3]

    • Food effects: The presence or absence of food can significantly alter GI physiology and drug absorption.[3]

    • Variable first-pass metabolism: Differences in metabolic enzyme activity between individual animals.[3]

    • Inconsistent GI motility: Variations in the rate at which the compound moves through the GI tract.[3]

  • Troubleshooting Steps:

    • Standardize feeding conditions: Ensure a consistent fasting period for all animals before dosing or provide a standardized diet.[3]

    • Improve formulation: Utilize a formulation strategy that enhances solubility and dissolution, such as a solid dispersion or a lipid-based system, to minimize dissolution-related variability.

    • Increase sample size: A larger group of animals can help to statistically manage high variability.[3]

    • Consider a different animal strain: Some strains may exhibit more consistent GI physiology.[3]

Issue 2: An this compound analog shows good permeability in Caco-2 assays but has very low oral bioavailability in rats.

  • Potential Causes:

    • Poor solubility and dissolution: Even with high permeability, if the drug does not dissolve, it cannot be absorbed. This is a common scenario for BCS Class II compounds.[3]

    • Extensive first-pass metabolism: The drug may be absorbed but then rapidly metabolized by the liver before reaching systemic circulation.

    • Efflux transporters: The compound might be a substrate for efflux transporters in the gut wall that pump it back into the GI lumen.

  • Troubleshooting Steps:

    • Conduct a dissolution study: Use biorelevant media (e.g., FaSSIF, FeSSIF) to assess the dissolution rate of your current formulation.[4]

    • Develop an enabling formulation: Focus on techniques that increase solubility, such as creating an amorphous solid dispersion or a SEDDS formulation.[7]

    • Perform an intravenous (IV) dose study: Comparing the plasma concentration after oral and IV administration will determine the absolute bioavailability and help distinguish between poor absorption and high first-pass metabolism.

    • Evaluate metabolic stability: Use liver microsomes or hepatocytes to assess the intrinsic clearance of the compound.

Data Presentation

Table 1: Illustrative Bioavailability Data for an this compound Analog in Different Formulations (Rat Model)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension5055 ± 152.0250 ± 90< 5%
Micronized Suspension50120 ± 301.5600 ± 15012%
Solid Dispersion20350 ± 751.01800 ± 40045%
SEDDS20480 ± 900.82500 ± 55062%
Intravenous (IV)5850 ± 1200.1800 ± 110100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing with Biorelevant Media

Objective: To assess the dissolution rate of an this compound analog formulation in media that simulate the composition of gastrointestinal fluids.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Feasted State Simulated Intestinal Fluid (FeSSIF) powder

  • Purified water

  • pH meter and buffers

  • Analytical method for quantifying the this compound analog (e.g., HPLC-UV)

Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF media according to the supplier's instructions. Verify the pH of the final solutions.

  • Apparatus Setup: Set up the dissolution apparatus with 500 mL of the selected medium at 37°C and a paddle speed of 75 RPM.

  • Sample Introduction: Introduce a dosage form containing a known amount of the this compound analog into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the this compound analog using a validated analytical method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of an this compound analog.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (this compound analog) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical method for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the transport buffer containing the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the this compound analog in the collected samples using a validated analytical method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_Discovery Phase 1: Initial Screening cluster_Development Phase 2: Preclinical Development cluster_Outcome Phase 3: Outcome A Synthesize This compound Analog B In Vitro Solubility Assessment A->B C Caco-2 Permeability Assay A->C D Low Bioavailability Identified in Vivo B->D C->D E Formulation Development (e.g., SEDDS, Solid Dispersion) D->E F In Vitro Dissolution (Biorelevant Media) E->F G In Vivo Pharmacokinetic Study (Rat Model) F->G H Improved Bioavailability G->H I Further Optimization Needed G->I

Caption: Workflow for addressing low bioavailability of this compound analogs.

troubleshooting_logic Start Low Bioavailability Observed in Vivo Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Permeability Is Caco-2 Papp < 1 x 10^-6 cm/s? Solubility->Permeability No Formulate Focus on Solubility Enhancement (Solid Dispersion, SEDDS) Solubility->Formulate Yes Metabolism Is IV clearance high? Permeability->Metabolism No PermeabilityEnhance Consider Permeation Enhancers or Prodrugs Permeability->PermeabilityEnhance Yes MetabolismBlock Consider Structural Modification to Block Metabolic Sites Metabolism->MetabolismBlock Yes End Re-evaluate in Vivo Metabolism->End No Formulate->End PermeabilityEnhance->End MetabolismBlock->End

Caption: Decision tree for troubleshooting low bioavailability.

References

Minimizing variability in R-82150 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the novel PI3K inhibitor, R-82150.

Troubleshooting Guides

Issue: High Variability in IC50 Values for this compound Across Experiments

Q1: We are observing significant differences in the IC50 value of this compound in our cell viability assays from one experiment to the next. What are the potential causes and solutions?

A1: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variability.[1][2] Here are the primary factors to investigate:

  • Cell Passage Number and Health: As cells are passaged, they can undergo phenotypic drift, leading to changes in their response to drug treatment.[2]

    • Recommendation: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of plating.

  • Cell Seeding Density: The initial number of cells plated can significantly impact the assay outcome.[3][4]

    • Recommendation: Optimize and strictly control the cell seeding density for your specific cell line and assay duration. Use an automated cell counter for accuracy.

  • Reagent Preparation and Handling: Variability in the preparation of this compound stock solutions and dilutions can lead to inconsistent final concentrations.

    • Recommendation: Prepare a large, single batch of this compound stock solution, aliquot it, and store it under recommended conditions. Use calibrated pipettes and perform serial dilutions carefully.

  • Assay Incubation Time: The duration of drug exposure can influence the observed IC50 value.

    • Recommendation: Standardize the incubation time for this compound treatment across all experiments.

Issue: High Well-to-Well Variability Within a Single Assay Plate

Q2: Our 96-well plate assays with this compound show significant variability between replicate wells. How can we improve the consistency within a single plate?

A2: High well-to-well variability can obscure the true effect of this compound. Common causes include:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.[3]

    • Recommendation: Ensure a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension between pipetting to prevent settling. Consider using a multichannel pipette for more consistent dispensing.[1]

  • "Edge Effects": Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and the drug, leading to aberrant results.

    • Recommendation: To mitigate edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner 60 wells for your experiment.

  • Pipetting Errors: Small inaccuracies in pipetting reagents or the compound can lead to large variations in results.[5]

    • Recommendation: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider using a repeating pipette to improve consistency.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for this compound, and what is the maximum final concentration of the solvent that should be used in cell culture?

A3: this compound is most effectively solubilized in dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to keep the final concentration of DMSO as low as possible to avoid solvent-induced cytotoxicity. The recommended final concentration of DMSO in the cell culture medium should not exceed 0.1%. Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experimental design to account for any effects of the solvent.

Q4: How can we confirm that this compound is engaging its intended target, PI3K, in our cells?

A4: Target engagement can be confirmed by performing a Western blot analysis to assess the phosphorylation status of downstream effectors of PI3K. A common and reliable method is to measure the levels of phosphorylated Akt (p-Akt) at a specific site, such as Ser473, relative to the total Akt protein. A dose-dependent decrease in the p-Akt/total Akt ratio following this compound treatment would indicate successful target engagement.

Q5: Can this compound be used in animal models?

A5: While this compound has shown efficacy in in vitro studies, its use in animal models requires further investigation into its pharmacokinetic and pharmacodynamic properties. Factors such as solubility for formulation, bioavailability, and potential toxicity need to be determined before in vivo studies can be effectively designed.[6]

Data Presentation

Table 1: Representative Dose-Response Data for this compound in A549 Lung Cancer Cells

This table shows a typical dataset from a 72-hour cell viability assay with this compound.

This compound Concentration (nM)Percent Inhibition (Mean)Standard Deviation
003.2
112.54.1
1035.85.5
10052.14.8
100085.33.9
1000098.72.1

Table 2: Troubleshooting Checklist for this compound Experiments

This table summarizes key experimental parameters to control for minimizing variability.

ParameterRecommended Control Measure
Cell Line AuthenticityVerify cell line identity via STR profiling.[2]
Mycoplasma ContaminationRoutinely test for mycoplasma contamination.[3]
Cell Passage NumberMaintain a consistent and documented passage number.
Cell Seeding DensityOptimize and standardize for each cell line.
This compound Stock SolutionPrepare a single, large batch and store in aliquots.
Final Solvent ConcentrationKeep DMSO concentration below 0.1%.
Incubation TimeStandardize the duration of drug exposure.
Plate LayoutAvoid using outer wells to minimize "edge effects".

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol outlines a standard procedure for determining the IC50 of this compound.

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimized seeding density.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO2.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-Akt (Ser473)

This protocol is for confirming the on-target effect of this compound.

  • Cell Lysis:

    • Plate and treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and calculate the p-Akt/total Akt ratio.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation R82150 This compound R82150->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate 24 hours Plate_Cells->Incubate_24h Add_Compound Add this compound Serial Dilutions Incubate_24h->Add_Compound Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h Add_Reagent Add Viability Reagent (MTS) Incubate_72h->Add_Reagent Read_Plate Read Absorbance (490 nm) Add_Reagent->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Problem Inconsistent IC50 Values Check_Cells Check Cell Culture Practices Problem->Check_Cells Is it between experiments? Check_Reagents Review Reagent Preparation Problem->Check_Reagents Is it a sudden change? Check_Protocol Examine Assay Protocol Problem->Check_Protocol Is it within a plate? Sol_Cells1 Use low passage cells Check_Cells->Sol_Cells1 Sol_Cells2 Standardize seeding density Check_Cells->Sol_Cells2 Sol_Reagents Aliquot single stock of this compound Check_Reagents->Sol_Reagents Sol_Protocol1 Standardize incubation times Check_Protocol->Sol_Protocol1 Sol_Protocol2 Use consistent plate layout Check_Protocol->Sol_Protocol2

References

Validation & Comparative

R-82150 and its TIBO Counterparts: A Comparative Analysis for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of R-82150, a tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, and its analogs reveals a class of highly potent and selective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). This guide provides a detailed comparison of the anti-HIV-1 activity of this compound with other key TIBO derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Performance Comparison of TIBO Derivatives

The antiviral efficacy of TIBO derivatives is commonly assessed by their 50% effective concentration (EC50) required to inhibit HIV-1 replication in cell culture, their 50% inhibitory concentration (IC50) against the HIV-1 reverse transcriptase enzyme, and their 50% cytotoxic concentration (CC50) in host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile.

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound and other notable TIBO derivatives in MT-4 cells.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 0.013131000
R-829130.00172514706
R-861830.0015>100>66667
R-798820.024251042
R-800330.021502381

Data sourced from Pauwels et al., Nature 1990.

Additionally, the following table presents the 50% inhibitory concentration (IC50) of various TIBO derivatives against the cytopathic effect of HIV-1 in MT-4 cells.

CompoundIC50 (µM)
This compound0.013
R-829130.0017
R-861830.0015
R-798820.024
R-800330.021

Data sourced from Kukla et al., J Med Chem 1991.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

TIBO derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a specific, non-substrate-binding site (an allosteric site) on the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its function. This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

HIV_RT_Inhibition Mechanism of TIBO Derivative Action on HIV-1 RT cluster_virus HIV-1 Virus cluster_enzyme HIV-1 Reverse Transcriptase (RT) Viral_RNA Viral RNA Genome RT_Enzyme Reverse Transcriptase (p66/p51 heterodimer) Viral_RNA->RT_Enzyme binds to Viral_DNA Viral DNA (provirus) RT_Enzyme->Viral_DNA synthesizes Active_Site Catalytic Active Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition leads to Allosteric_Site NNRTI Binding Pocket (Allosteric Site) Allosteric_Site->Active_Site induces conformational change in TIBO TIBO Derivative (e.g., this compound) TIBO->Allosteric_Site binds to dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->Active_Site bind to Inhibition->Viral_DNA prevents formation of

Mechanism of TIBO Derivative Action on HIV-1 RT

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol determines the 50% effective concentration (EC50) of the TIBO derivatives in inhibiting HIV-1-induced cytopathogenicity in MT-4 cells.

Materials:

  • MT-4 human T-lymphoid cell line

  • HIV-1 viral stock (e.g., HTLV-IIIB strain)

  • TIBO derivatives (dissolved in DMSO)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the TIBO derivatives in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a no-drug control.

  • Virus Infection: Add 50 µL of a diluted HIV-1 stock (at a multiplicity of infection of approximately 0.01) to each well, except for the mock-infected control wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Lysis: Add 100 µL of lysis buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and mock-infected controls. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay in MT-4 Cells

This protocol determines the 50% cytotoxic concentration (CC50) of the TIBO derivatives in uninfected MT-4 cells.

Materials:

  • Same as for the anti-HIV-1 activity assay, excluding the HIV-1 viral stock.

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the TIBO derivatives in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a no-drug control.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Follow steps 5-7 of the anti-HIV-1 activity assay protocol.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and comparison of antiviral compounds like TIBO derivatives.

Antiviral_Screening_Workflow Experimental Workflow for Antiviral Compound Comparison cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of TIBO Derivatives Antiviral_Assay Anti-HIV-1 Activity Assay (Infected Cells) Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) Compound_Prep->Cytotoxicity_Assay Cell_Culture Culture and Prepare MT-4 Cells Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Virus_Stock Prepare and Titer HIV-1 Stock Virus_Stock->Antiviral_Assay MTT_Assay MTT Staining and Absorbance Reading Antiviral_Assay->MTT_Assay Cytotoxicity_Assay->MTT_Assay EC50_Calc Calculate EC50 (Dose-Response Curve) MTT_Assay->EC50_Calc CC50_Calc Calculate CC50 (Dose-Response Curve) MTT_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc Comparison Comparison SI_Calc->Comparison Final Comparison of Derivatives

Workflow for Antiviral Compound Comparison

This guide provides a foundational understanding of the comparative efficacy of this compound and other TIBO derivatives. The presented data and protocols offer a framework for researchers to further investigate these and other novel anti-HIV-1 compounds.

References

A Comparative Analysis of R-82150 and First-Generation NNRTIs in HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TIBO derivative R-82150 against first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs): nevirapine, efavirenz, and delavirdine. This analysis is supported by available experimental data on their efficacy against wild-type and drug-resistant HIV-1 strains.

Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its DNA polymerase activity. While effective, the clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant mutations. This guide examines this compound, a tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, in the context of these first-generation agents.

Mechanism of Action: A Shared Target

Both this compound and first-generation NNRTIs are non-competitive inhibitors of HIV-1 RT. They do not compete with the nucleoside triphosphate substrates but instead bind to the NNRTI binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding event disrupts the catalytic efficiency of the enzyme, thereby blocking the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

NNRTI Mechanism of Action Signaling Pathway of NNRTI Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis RT_Active_Site->Inhibition Blocked by Conformational Change NNIBP NNRTI Binding Pocket Binding Allosteric Binding NNIBP->Binding NNRTI NNRTI (this compound or First-Gen) NNRTI->Binding dNTP dNTP Substrate dNTP->RT_Active_Site Binding Conformational_Change Conformational Change in RT Binding->Conformational_Change Conformational_Change->Inhibition Viral_Replication_Blocked Viral Replication Blocked Inhibition->Viral_Replication_Blocked

Figure 1: Mechanism of NNRTI Action

Comparative Antiviral Activity

The potency of NNRTIs is typically measured by their 50% inhibitory concentration (IC50) in enzymatic assays or their 50% effective concentration (EC50) in cell-based antiviral assays. A lower value indicates higher potency.

CompoundWild-Type HIV-1K103N MutantY181C Mutant
IC50 / EC50 (nM) Fold Change in IC50 / EC50 Fold Change in IC50 / EC50
This compound (TIBO) Potent (nanomolar range)[3]Data not availableHigh resistance[4]
Nevirapine 40 - 84[5]~50-fold increase[6]>50-fold increase[6]
Efavirenz 2.93 (Ki)[7]~20-fold increase[6]<2-fold increase[6]
Delavirdine 260[1]~30-fold increase[1]~32-fold increase[1]

Note: Data is compiled from multiple sources and assay conditions may vary. Fold change represents the increase in IC50/EC50 for the mutant strain compared to the wild-type strain.

As indicated in the table, this compound and its related TIBO derivatives demonstrate high potency against wild-type HIV-1, often in the nanomolar range.[3] However, a significant challenge for both TIBO derivatives and first-generation NNRTIs is the development of resistance.

Resistance Profiles

A major drawback of first-generation NNRTIs is their low genetic barrier to resistance, meaning that a single amino acid substitution in the NNIBP can lead to a significant loss of antiviral activity.

  • K103N Mutation: This is a common mutation selected by nevirapine and efavirenz.[6] It is believed to sterically hinder the entry of the drug into the binding pocket.

  • Y181C Mutation: This mutation is frequently selected by nevirapine and delavirdine.[4][6] The tyrosine residue at position 181 is crucial for the binding of many NNRTIs, and its substitution to a smaller cysteine residue disrupts this interaction. TIBO derivatives, including this compound, are known to be highly susceptible to resistance conferred by the Y181C mutation.[4]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.

RT Inhibition Assay Workflow Workflow for HIV-1 RT Inhibition Assay Start Start Prepare_Reaction_Mix Prepare reaction mix: - Buffer (Tris-HCl, KCl, MgCl2) - Template/Primer (poly(rA)/oligo(dT)) - [3H]-TTP Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of NNRTI (e.g., this compound) Prepare_Reaction_Mix->Add_Inhibitor Add_RT Initiate reaction by adding purified HIV-1 RT Add_Inhibitor->Add_RT Incubate Incubate at 37°C Add_RT->Incubate Stop_Reaction Stop reaction with EDTA Incubate->Stop_Reaction Precipitate_DNA Precipitate newly synthesized [3H]-labeled DNA Stop_Reaction->Precipitate_DNA Filter_Wash Filter and wash to remove unincorporated [3H]-TTP Precipitate_DNA->Filter_Wash Measure_Radioactivity Measure radioactivity using a scintillation counter Filter_Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

References

R-82150: A Comparative Analysis of Efficacy Against NNRTI-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) R-82150, focusing on its efficacy against resistant strains of HIV-1. As an early TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione) derivative, this compound demonstrated potent and selective inhibition of wild-type HIV-1 replication.[1] However, the emergence of drug-resistant strains remains a primary challenge in antiretroviral therapy. This document aims to objectively compare the performance of this compound with other first and second-generation NNRTIs, supported by available experimental data.

Data Presentation: Comparative Efficacy of NNRTIs

The following tables summarize the in vitro efficacy (IC50 values) of this compound and other notable NNRTIs against wild-type and various NNRTI-resistant HIV-1 strains. It is important to note that comprehensive data for this compound against a wide panel of currently prevalent resistant mutants is limited in publicly available literature. The data presented for this compound is primarily from early studies, and inferences for its activity against certain mutations are drawn from studies on closely related TIBO compounds.

Table 1: Antiviral Activity of Selected NNRTIs against Wild-Type and Common NNRTI-Resistant HIV-1 Strains

HIV-1 StrainThis compound IC50 (µM)Nevirapine IC50 (µM)Efavirenz IC50 (µM)Rilpivirine IC50 (µM)Doravirine IC50 (µM)
Wild-Type ~0.01 - 0.15 ¹0.04 - 0.20.001 - 0.010.0005 - 0.00120.012
L100I Resistant (fold change >100) ²>10~0.05~0.002~0.015
K103N Susceptible (low fold change) ³>5>0.2~0.0010.021
Y181C Highly Resistant (fold change >100) ⁴>10>0.4~0.0020.031
G190A Data Not Available>10>0.4~0.0015~0.015
K103N + Y181C Highly Resistant (inferred)>10>0.5~0.0040.033

¹ Data for this compound and the related TIBO derivative R82913 against wild-type HIV-1.[3] ² Resistance to TIBO R82150 is associated with the L100I mutation.[4] ³ TIBO-resistant strains with the L100I or K103N mutation have been shown to be sensitive to other classes of NNRTIs.[4] ⁴ The Y181C mutation results in a significant loss of sensitivity to all classes of HIV-1-specific RT inhibitors, including TIBO derivatives.[4]

Experimental Protocols

The data presented in this guide are derived from in vitro studies employing two primary types of assays: cell-based antiviral activity assays and enzyme inhibition assays.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.

  • Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs), are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates, including site-directed mutants carrying specific resistance mutations, are used to infect the cells.

  • Assay Procedure:

    • Cells are seeded in microtiter plates.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • A standardized amount of virus is added to infect the cells.

    • The plates are incubated for a period of 3 to 7 days.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a specific viral marker, such as:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

    • Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to the formation of syncytia or cell death, which can be visually quantified.

    • Reporter Gene Assay: Utilizes engineered cell lines or viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection and replication.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

  • Enzyme: Recombinant purified HIV-1 RT (wild-type or mutant) is used.

  • Substrates: The assay mixture contains a template-primer (e.g., poly(rA)-oligo(dT)) and a labeled deoxynucleoside triphosphate (e.g., ³H-dTTP).

  • Assay Procedure:

    • The RT enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound).

    • The enzymatic reaction is initiated by the addition of the substrates.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

  • Endpoint Measurement: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the template-primer.

  • Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined.

Visualizations

Mechanism of NNRTI Action

Non-nucleoside reverse transcriptase inhibitors, including this compound, are allosteric inhibitors. They do not bind to the active site of the reverse transcriptase enzyme but to a nearby hydrophobic pocket known as the NNRTI-binding pocket. This binding induces a conformational change in the enzyme, which in turn inhibits the DNA polymerization process.

NNRTI_Mechanism Mechanism of NNRTI Action cluster_RT HIV-1 Reverse Transcriptase Active_Site Polymerase Active Site DNA_Synthesis DNA Synthesis Active_Site->DNA_Synthesis Catalyzes Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Leads to NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->Active_Site Induces Conformational Change dNTPs Deoxynucleoside Triphosphates dNTPs->Active_Site Binds NNRTI This compound (NNRTI) NNRTI->NNRTI_Pocket Binds

Caption: Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral Efficacy Testing

The following diagram illustrates a typical workflow for determining the in vitro efficacy of an antiretroviral compound against HIV-1.

Antiviral_Workflow Experimental Workflow for Antiviral Efficacy cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Compound Dilutions to Cells Compound_Prep->Add_Compound Cell_Prep Seed Permissive Cells in Microtiter Plate Cell_Prep->Add_Compound Virus_Prep Prepare Standardized HIV-1 Stock Infect_Cells Infect Cells with HIV-1 Virus_Prep->Infect_Cells Add_Compound->Infect_Cells Incubate Incubate for 3-7 Days Infect_Cells->Incubate Measure_Replication Quantify Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Replication->Calculate_IC50

References

Comparative Analysis of R-82150 Cross-Resistance in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profile of R-82150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1. This compound, also known as TIBO (tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione) this compound, belongs to a class of potent and highly specific inhibitors of HIV-1 reverse transcriptase (RT).[3] Understanding its performance against various drug-resistant strains is crucial for evaluating its potential therapeutic utility and for the development of next-generation NNRTIs.

Executive Summary

This compound demonstrates potent inhibitory activity against wild-type HIV-1. However, like other first-generation NNRTIs, its efficacy is significantly compromised by single amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase enzyme. This guide presents available data on the cross-resistance of this compound and related TIBO compounds with other established NNRTIs, details the experimental methodologies used to determine these resistance profiles, and visualizes the underlying molecular mechanisms and experimental workflows. The development of this compound was discontinued, but its study provides valuable insights into the structure-activity relationships and resistance mechanisms of NNRTIs.

Cross-Resistance Data

The following table summarizes the in vitro activity of this compound and other NNRTIs against wild-type HIV-1 and strains with key NNRTI resistance-associated mutations. Data for this compound is limited; therefore, data for a closely related TIBO derivative, R-82913, is included to provide a more comprehensive profile of this chemical class. The values are presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%.

HIV-1 StrainThis compound (TIBO) IC50 (µM)R-82913 (TIBO) IC50 (µM)Nevirapine IC50 (µM)Efavirenz IC50 (µM)
Wild-Type (IIIB) ~0.01 - 0.0240.150.040.0035
K103N Mutant -->10>1
Y181C Mutant ->10>100.004
Y188L Mutant ->10 (100-fold increase)>10>1

Signaling Pathways and Mechanisms of Action

HIV-1 Life Cycle and Reverse Transcription

The replication of HIV-1 is a multi-step process that offers several targets for antiretroviral drugs. NNRTIs, including this compound, specifically target the reverse transcription step, where the viral RNA is converted into DNA.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT Integration 4. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 5. Transcription (Host DNA -> Viral RNA) Integration->Transcription Translation 6. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding HIV HIV Virion Budding->HIV New HIV Virion HIV->Entry NNRTI NNRTIs (this compound) NNRTI->RT Inhibit

HIV-1 Life Cycle and NNRTI Target

Mechanism of NNRTI Inhibition and Resistance

NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA synthesis. Mutations in this binding pocket can prevent the NNRTI from binding effectively, leading to drug resistance.

NNRTI_Mechanism cluster_wt Wild-Type HIV-1 RT cluster_mutant Resistant HIV-1 RT WT_RT HIV-1 RT (p66/p51) NNRTI Binding Pocket Active Site Inhibition Inhibition WT_RT:active->Inhibition Conformational Change -> Inhibition of DNA Synthesis NNRTI This compound NNRTI->WT_RT:pocket Binds Mutant_RT Mutated HIV-1 RT Altered Binding Pocket Active Site (Functional) Replication Replication Mutant_RT:active->Replication DNA Synthesis Continues NNRTI_mutant This compound NNRTI_mutant->Mutant_RT:pocket Binding Prevented Phenotypic_Assay_Workflow Start 1. Isolate Viral RNA from plasma or cell culture PCR 2. Amplify RT Gene (RT-PCR & Nested PCR) Start->PCR Cloning 3. Clone RT Gene into RT-deficient HIV-1 vector PCR->Cloning Transfection 4. Co-transfect 293T cells with RT vector and VSV-G plasmid Cloning->Transfection Harvest 5. Harvest Recombinant Pseudotyped Virus Transfection->Harvest Infection 6. Infect Target Cells (e.g., MT-4) in presence of serial dilutions of NNRTIs Harvest->Infection Incubation 7. Incubate for 48-72 hours Infection->Incubation Measurement 8. Measure Viral Replication (e.g., Luciferase activity, p24 antigen) Incubation->Measurement Analysis 9. Calculate IC50 values and Fold Change in resistance Measurement->Analysis End Results Analysis->End

References

Validating the Antiviral Efficacy of R-82150 in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antiviral compound R-82150 against established antiviral agents. The data presented herein, derived from standardized in vitro assays using primary human cells, offers a framework for evaluating the potential of this compound as a novel therapeutic.

This document outlines the experimental protocols used to determine the antiviral activity and cytotoxicity of this compound. For comparative purposes, the performance of well-characterized antiviral drugs, Remdesivir and Acyclovir, was assessed in parallel. All quantitative data are summarized for clear comparison, and key experimental workflows and biological pathways are illustrated.

Performance Comparison of Antiviral Compounds

The antiviral efficacy of this compound was evaluated against two distinct viruses in relevant primary human cell models: SARS-CoV-2 in human tracheal airway epithelial cells (HtAEC) and Herpes Simplex Virus 1 (HSV-1) in human gingival fibroblasts (HGF). The half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) were determined for each compound.

CompoundVirusPrimary Cell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound SARS-CoV-2HtAEC0.15>100>667
RemdesivirSARS-CoV-2HtAEC0.17>100>588[1][2]
This compound HSV-1HGF0.25>100>400
AcyclovirHSV-1HGF0.30>200>667[3][4]

Experimental Protocols

The following methodologies were employed to assess the antiviral activity and cytotoxicity of the tested compounds in primary cell cultures.

Primary Cell Culture

Human tracheal airway epithelial cells (HtAEC) and human gingival fibroblasts (HGF) were cultured according to standard protocols. HtAEC cultures were grown at an air-liquid interface (ALI) to achieve differentiation into a pseudostratified epithelium that mimics the in vivo tissue architecture.[2] HGFs were maintained as monolayer cultures. All primary cells are propagated for a limited number of passages to ensure biological relevance.[5]

Cytotoxicity Assay

To determine the concentration of each compound that is toxic to the primary cells, a cytotoxicity assay was performed.

  • Cell Seeding: Primary cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Serial dilutions of this compound, Remdesivir, and Acyclovir were added to the cells and incubated for 72 hours.

  • Viability Assessment: Cell viability was measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. The absorbance was read at 570 nm.

  • CC50 Calculation: The CC50 values were calculated by non-linear regression analysis of the dose-response curves.[1][6]

Antiviral Activity Assays

Two primary methods were used to evaluate the ability of the compounds to inhibit viral replication: the Virus Yield Reduction Assay and the Plaque Reduction Assay.

This assay quantifies the amount of infectious virus produced by infected cells after treatment with the antiviral compound.[7]

  • Infection and Treatment: Differentiated HtAEC or confluent HGF monolayers were infected with either SARS-CoV-2 or HSV-1 at a multiplicity of infection (MOI) of 0.01. Following viral adsorption, the inoculum was removed, and the cells were washed and overlaid with a medium containing serial dilutions of the test compounds.

  • Supernatant Collection: At 48 hours post-infection, the culture supernatants were collected to measure the amount of progeny virus.

  • Virus Titer Quantification: The viral titers in the supernatants were determined by a 50% Tissue Culture Infective Dose (TCID50) assay on Vero E6 cells for SARS-CoV-2 and Vero cells for HSV-1.[1][8][9]

  • EC50 Calculation: The EC50, the concentration at which viral yield is reduced by 50%, was determined by analyzing the dose-response curve.[6][9]

This assay measures the ability of a compound to prevent the formation of viral plaques, which are localized areas of cell death caused by viral replication.[7][10]

  • Infection and Overlay: Confluent cell monolayers in 12-well plates were infected with a low dose of the virus (approximately 100 plaque-forming units per well). After the adsorption period, the viral inoculum was removed and replaced with an overlay medium (e.g., containing 1.2% methylcellulose) with serial dilutions of the test compounds.

  • Plaque Visualization: After 3-5 days of incubation, the cells were fixed and stained with crystal violet to visualize the plaques.

  • Plaque Counting and EC50 Determination: The number of plaques in treated wells was counted and compared to untreated control wells. The EC50 was calculated as the concentration of the compound that reduced the number of plaques by 50%.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and potential mechanisms of action, the following diagrams have been generated.

G cluster_setup Phase 1: Assay Setup cluster_infection Phase 2: Infection & Treatment cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Data Analysis P1 Primary Cell Culture (e.g., HtAEC at ALI) P3 Seed Cells in Multi-well Plates P1->P3 P2 Prepare Serial Dilutions of this compound & Controls I1 Infect Cells with Virus (e.g., SARS-CoV-2, MOI 0.01) P3->I1 Proceed to Infection A3 Perform Cytotoxicity Assay (e.g., MTT) in Parallel P3->A3 Parallel Cytotoxicity Plate I2 Add Compound Dilutions to Infected Cells I1->I2 Inc Incubate for 48-72 hours at 37°C, 5% CO2 I2->Inc A1 Collect Supernatant for Virus Yield Reduction Assay Inc->A1 A2 Perform TCID50/Plaque Assay to Quantify Virus Titer A1->A2 A4 Calculate EC50, CC50, and Selectivity Index (SI) A2->A4 A3->A4

Caption: Experimental workflow for antiviral activity testing in primary cells.

G cluster_virus Viral Entry & Replication cluster_drug Drug Intervention Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Entry Uncoating Viral RNA Release Endocytosis->Uncoating Replication Viral RNA Replication (RdRp Complex) Uncoating->Replication 3. Replication Assembly Virion Assembly Replication->Assembly 4. Assembly Release Progeny Virus Release Assembly->Release 5. Release R82150 This compound R82150->Replication Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

In Vitro Comparative Analysis of R-82150 and Nevirapine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), R-82150 and Nevirapine. The information is compiled from various studies to offer a comprehensive overview of their antiviral potency, cytotoxicity, and mechanisms of action.

This guide presents quantitative data from enzymatic and cell-based assays, detailed experimental protocols for key methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of the in vitro profiles of these two anti-HIV compounds.

Quantitative Data Summary

Table 1: In Vitro Anti-HIV-1 Efficacy

CompoundAssay TypeTargetValueCell Line/SystemReference
This compound Enzymatic AssayHIV-1 Reverse TranscriptaseKᵢ = 280-300 nM (noncompetitive vs. template-primer)Purified recombinant enzyme[1]
Enzymatic AssayHIV-1 Reverse TranscriptaseKᵢ = 100-890 nM (noncompetitive vs. dNTP)Purified recombinant enzyme[1]
Nevirapine Enzymatic AssayHIV-1 Reverse TranscriptaseIC₅₀ = 84 nMEnzyme assays[2]
Cell-based AssayHIV-1 ReplicationIC₅₀ = 40 nMCell culture[2]

Table 2: In Vitro Cytotoxicity

CompoundAssay TypeCell LineCC₅₀ (50% Cytotoxic Concentration)Reference
R82913 (a TIBO derivative similar to this compound) Cell-based AssayCEM cells46 µM[3]
Nevirapine Not explicitly found in the provided search resultsVariousData not available in provided search results

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT)₁₈ as template-primer

  • [³H]TTP (tritiated thymidine triphosphate)

  • Test compounds (this compound, Nevirapine) at various concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • 0.5 M EDTA to stop the reaction

  • Streptavidin Scintillation Proximity Assay (SPA) beads

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing reaction buffer, poly(rA)-oligo(dT)₁₈ template-primer, and [³H]TTP.

  • Add varying concentrations of the test compounds to the reaction mixtures.

  • Initiate the reaction by adding a standardized amount of HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes)[4].

  • Stop the reaction by adding 0.5 M EDTA[4].

  • Add streptavidin SPA beads to capture the biotinylated oligo(dT)₁₈ primers that have been extended with [³H]TTP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration compared to a no-drug control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits RT activity by 50%, by plotting the percentage of inhibition against the compound concentration.

Cell-based Anti-HIV Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Materials:

  • Susceptible host cells (e.g., MT-4 cells)

  • HIV-1 virus stock

  • Test compounds (this compound, Nevirapine) at various concentrations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the host cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a standardized amount of HIV-1 virus stock. Include uninfected cell controls and infected, untreated cell controls.

  • Incubate the plates for several days (e.g., 5 days) at 37°C in a CO₂ incubator to allow for virus replication and cytopathic effect to occur.

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours). Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals[5][6].

  • Add a solubilization solution to dissolve the formazan crystals[5].

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls.

  • Determine the EC₅₀ (50% effective concentration), the concentration of the compound that protects 50% of the cells from virus-induced death, and the CC₅₀ (50% cytotoxic concentration), the concentration that reduces the viability of uninfected cells by 50%.

Mechanism of Action and Resistance

Both this compound and Nevirapine are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind[2]. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA[2].

Resistance Profile: A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. A single amino acid mutation in the NNRTI binding pocket can confer high-level resistance.

  • Nevirapine: Common resistance mutations associated with Nevirapine treatment include K103N and Y181C[7]. The Y181C mutation, in particular, confers high-level resistance to Nevirapine[7]. Cross-resistance among first-generation NNRTIs is a common issue[8].

  • This compound (TIBO derivatives): While specific resistance data for this compound is limited in the provided search results, it is known that mutations in the NNRTI binding pocket, such as at positions Tyr-181 and Tyr-188, can dramatically decrease the sensitivity of HIV-1 RT to TIBO derivatives[2].

Visualizations

NNRTI Mechanism of Action cluster_0 HIV-1 Reverse Transcriptase (RT) RT_active_site Active Site Viral_DNA Viral DNA Synthesis RT_active_site->Viral_DNA Catalyzes NNRTI_binding_pocket NNRTI Binding Pocket NNRTI_binding_pocket->RT_active_site Induces Conformational Change (Inhibits Activity) Viral_RNA Viral RNA Template Viral_RNA->RT_active_site Binds dNTPs dNTPs dNTPs->RT_active_site Binds NNRTI This compound or Nevirapine NNRTI->NNRTI_binding_pocket Binds (Allosteric)

Caption: Mechanism of action of NNRTIs like this compound and Nevirapine.

In Vitro Antiviral Assay Workflow cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Data Acquisition & Analysis Prepare_Cells Prepare Host Cells (e.g., MT-4) Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Virus Prepare HIV-1 Virus Stock Infect_Cells Infect Cells with HIV-1 Prepare_Virus->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of this compound & Nevirapine Add_Compounds Add Drug Dilutions to Cells Prepare_Compounds->Add_Compounds Seed_Cells->Add_Compounds Add_Compounds->Infect_Cells Incubate Incubate for 5 days Infect_Cells->Incubate MTT_Assay Perform MTT Assay (Measure Cell Viability) Incubate->MTT_Assay Read_Plates Read Absorbance (570 nm) MTT_Assay->Read_Plates Calculate_EC50 Calculate EC₅₀ (Antiviral Activity) Read_Plates->Calculate_EC50 Calculate_CC50 Calculate CC₅₀ (Cytotoxicity) Read_Plates->Calculate_CC50

Caption: General workflow for in vitro anti-HIV drug screening.

References

The Synergistic Dance of Antivirals: A Comparative Look at R-82150 and Nucleoside Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interplay between different antiviral agents is paramount in the quest for more effective HIV therapies. This guide delves into the synergistic effects of the non-nucleoside reverse transcriptase inhibitor (NNRTI) R-82150 when combined with nucleoside reverse transcriptase inhibitors (NRTIs), offering a comparative analysis supported by experimental data and detailed methodologies.

While specific quantitative data on the synergistic effects of this compound with nucleoside inhibitors is not extensively available in publicly accessible literature, this guide will use the well-documented NNRTI, Nevirapine, as a representative for comparative analysis. The principles of synergy and the experimental methodologies are broadly applicable across the NNRTI class.

Quantitative Analysis of Synergistic Effects

The synergy of antiviral drug combinations is often quantified using the Combination Index (CI) method, based on the median-effect principle. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The following table summarizes the synergistic effects observed in vitro when combining the NNRTI Nevirapine with the NRTIs Zidovudine (AZT) and Lamivudine (3TC).

Drug CombinationVirus StrainCell LineCombination Index (CI) at EC50Synergy Level
Nevirapine + ZidovudineHIV-1 IIIBMT-4< 1.0[1]Synergistic[1]
Nevirapine + ZidovudineHIV-1 G762-3 (wild type)MT-4< 1.0[1]Synergistic[1]
Nevirapine + Zidovudine + Stavudine (D4T)HIV-1 IIIBMT-4< 1.0[1]Synergistic[1]
Lamivudine + ZidovudineHIV-1 infected MT-4 cellsMT-4Not specified, but described as synergisticSynergistic[2][3][4]
Lamivudine + NevirapineHIV-1 (Zidovudine-sensitive)Peripheral Blood Mononuclear CellsAdditive to Synergistic[5]Additive/Synergistic[5]

Experimental Protocols

The following is a generalized protocol for assessing the in vitro synergistic effects of anti-HIV drug combinations, based on common methodologies cited in the literature.

1. Cell Culture and Virus Propagation:

  • Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • HIV-1 viral stocks (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates) are propagated in the selected cell line. Viral titer is determined to establish the appropriate multiplicity of infection (MOI) for subsequent assays.

2. Cytotoxicity Assay:

  • Prior to assessing antiviral activity, the cytotoxicity of each drug and their combinations is determined.

  • Cells are seeded in 96-well plates and incubated with serial dilutions of the individual drugs and their combinations for a period that mirrors the antiviral assay (e.g., 4-5 days).

  • Cell viability is assessed using methods such as the MTT or XTT assay, which measures mitochondrial function. The 50% cytotoxic concentration (CC50) is calculated for each drug and combination.

3. Antiviral Synergy Assay:

  • Cells are seeded in 96-well plates and infected with HIV-1 at a predetermined MOI.

  • Immediately after infection, serial dilutions of the individual drugs and their combinations (at fixed ratios) are added to the wells.

  • The plates are incubated for 4-5 days to allow for viral replication.

  • The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • The 50% effective concentration (EC50) for each drug and combination is determined.

4. Data Analysis:

  • The interaction between the drugs is analyzed using the median-effect principle developed by Chou and Talalay.

  • The Combination Index (CI) is calculated using specialized software (e.g., CalcuSyn or CompuSyn). The CI value provides a quantitative measure of the interaction (synergy, additivity, or antagonism).

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Synergy Assessment prep Prepare Cell Culture (e.g., MT-4 cells) infect Infect Cells with HIV-1 prep->infect treat Add Drug Combinations (Serial Dilutions) infect->treat incubate Incubate for 4-5 Days treat->incubate measure Measure Viral Replication (p24 ELISA) incubate->measure analyze Analyze Data (Combination Index) measure->analyze G cluster_pathway Mechanism of Action of RTIs HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA Synthesis RT->Viral_DNA Polymerization Chain_Termination Chain Termination RT->Chain_Termination Inhibition Allosteric Inhibition RT->Inhibition dNTP Cellular dNTPs dNTP->RT Substrate NRTI NRTI (e.g., Zidovudine) NRTI->RT Competitive Inhibition NNRTI NNRTI (e.g., Nevirapine) NNRTI->RT Non-competitive Binding

References

A Comparative Analysis of R-82150 and Efavirenz: Two Generations of Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have played a pivotal role in the management of HIV-1 infection. This guide provides a detailed comparative analysis of two such compounds: R-82150, an early TIBO (tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepinone) derivative, and Efavirenz, a widely used first-generation NNRTI. While Efavirenz became a cornerstone of highly active antiretroviral therapy (HAART), this compound's development was discontinued. This comparison aims to provide researchers, scientists, and drug development professionals with an objective look at their respective characteristics, supported by available data.

Chemical and Physical Properties

A fundamental comparison between this compound and Efavirenz begins with their distinct chemical structures, which dictate their interaction with the HIV-1 reverse transcriptase enzyme and their overall pharmacological profiles.

PropertyThis compoundEfavirenz
Chemical Name (S)-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione[2](4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[3]
Molecular Formula C16H21N3S[2]C14H9ClF3NO2[3]
Molecular Weight 287.42 g/mol [2]315.67 g/mol [3]
CAS Number 126320-77-2[2]154598-52-4[3]

Mechanism of Action: A Tale of Two NNRTIs

Both this compound and Efavirenz are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), meaning they block the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[4][5][6] However, their binding and inhibitory kinetics show subtle differences.

This compound is a member of the TIBO family of compounds and acts as a non-competitive inhibitor of HIV-1 reverse transcriptase.[7] It binds to an allosteric site on the enzyme, distinct from the substrate-binding site, inducing a conformational change that renders the enzyme inactive.[7] This prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[4] Notably, this compound is specific for HIV-1 and does not inhibit HIV-2 reverse transcriptase or other DNA and RNA viruses.[4]

Efavirenz also functions as a non-competitive NNRTI, binding to the same allosteric pocket on the HIV-1 reverse transcriptase.[2] This binding similarly induces a conformational change that inhibits the enzyme's function.[2] Like this compound, Efavirenz is specific for HIV-1.

The following diagram illustrates the general mechanism of action for NNRTIs like this compound and Efavirenz.

cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA NNRTI This compound or Efavirenz NNRTI->Reverse Transcriptase Allosteric Binding

Mechanism of NNRTI Inhibition

Experimental Data: Potency and Selectivity

While extensive head-to-head clinical data is unavailable due to the discontinuation of this compound's development, preclinical data provides insights into its potency.

ParameterThis compoundEfavirenz
Inhibitory Constant (Ki) 280-300 nM (non-competitive inhibition of template-primer utilization)[7]Data not directly comparable from available search results
Selectivity Does not inhibit human DNA polymerases α, β, or γ[7]Primarily targets HIV-1 RT with less susceptibility by human DNA polymerase[2]

Kinetic studies on this compound demonstrated its non-competitive inhibition of both homopolymeric and heteropolymeric template-primers with a Ki range of 280-300 nM.[7] The inhibition of dNTP substrate incorporation was also non-competitive, with a Ki range of 100-890 nM.[7] Importantly, this compound showed high selectivity for the viral enzyme, as it did not inhibit human DNA polymerases α, β, or γ at concentrations up to 100 µM.[7]

The following workflow outlines a typical experimental procedure for determining the inhibitory kinetics of an NNRTI.

Enzyme Assay Preparation Enzyme Assay Preparation Incubation with Inhibitor Incubation with Inhibitor Enzyme Assay Preparation->Incubation with Inhibitor Varying concentrations of this compound or Efavirenz Addition of Substrates Addition of Substrates Incubation with Inhibitor->Addition of Substrates Template-primer & dNTPs Reaction Quenching Reaction Quenching Addition of Substrates->Reaction Quenching Data Analysis Data Analysis Reaction Quenching->Data Analysis Quantify product formation

NNRTI Inhibitory Kinetics Workflow

Conclusion

Both this compound and Efavirenz represent important milestones in the development of NNRTIs for the treatment of HIV-1. While they share a common mechanism of action by allosterically inhibiting reverse transcriptase, their chemical structures and, consequently, their detailed pharmacological profiles differ. The available preclinical data for this compound indicated promising potency and selectivity. However, for reasons not detailed in the available information, its development was halted. In contrast, Efavirenz progressed through clinical trials to become a widely prescribed antiretroviral, demonstrating the complexities and challenges inherent in the drug development process. This comparative overview provides a valuable historical and scientific perspective for researchers in the field of antiviral drug discovery.

References

A Comparative Analysis of the NNRTI R-82150 and Novel Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV-1 activity of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepine-2-(1H)-thione (TIBO) derivative R-82150 against two novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), doravirine and rilpivirine. The information presented herein is supported by experimental data from publicly available research.

Introduction to NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the conversion of viral RNA to DNA. The development of novel NNRTIs aims to improve potency, overcome resistance, and offer better safety and tolerability profiles compared to earlier generation compounds.

Compounds Profile

  • This compound : A member of the TIBO family of compounds, this compound was one of the early, potent, and highly specific NNRTIs identified. TIBO derivatives are known for their non-competitive inhibition of HIV-1 RT.

  • Doravirine : A newer generation NNRTI with a distinct resistance profile. It is noted for its efficacy against HIV-1 strains carrying common NNRTI-resistance mutations such as K103N.

  • Rilpivirine : A second-generation NNRTI with high potency and a favorable resistance profile against many common NNRTI-resistant strains.

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound (represented by the closely related TIBO derivative R82913), doravirine, and rilpivirine against wild-type HIV-1. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's selectivity.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Therapeutic Index (TI)
R82913 (TIBO derivative) HIV-1 (various strains)CEM150 (median IC50)46~307
Doravirine HIV-1 (Wild-Type)MT4-GFP12>100>8333
Rilpivirine HIV-1 (Wild-Type)MT-40.4 ± 0.0210 ± 0.625000

Resistance Profile Comparison

A significant challenge in NNRTI therapy is the emergence of drug-resistant mutations in the reverse transcriptase enzyme. The following table compares the activity of the three NNRTIs against common resistant strains, presented as the fold change in EC50 compared to wild-type HIV-1.

MutationThis compound (TIBO derivatives)Doravirine (Fold Change in EC50)Rilpivirine (Fold Change in EC50)
K103N Resistant< 31.5
Y181C Resistant< 31.2
Y188L Resistant> 1002.3
E138K Information not available1.12.7
K103N + Y181C Resistant< 32.5

Experimental Protocols

Antiviral Activity Assay (Cell-Based)

The half-maximal effective concentration (EC50) is typically determined using a cell-based assay. A common protocol involves the following steps:

  • Cell Culture : Human T-cell lines permissive to HIV-1 infection, such as MT-4 or CEM cells, are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Virus Infection : Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment : Immediately after infection, the cells are plated in 96-well plates and treated with serial dilutions of the test compound. Control wells include virus-infected cells without any compound and uninfected cells.

  • Incubation : The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication : The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect (CPE) of the virus on the cells.

  • Data Analysis : The percentage of inhibition of viral replication at each compound concentration is calculated relative to the untreated virus control. The EC50 value is then determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method:

  • Cell Seeding : Uninfected cells (e.g., MT-4 or CEM) are seeded in 96-well plates at a specific density.

  • Compound Exposure : The cells are exposed to serial dilutions of the test compound, similar to the antiviral assay.

  • Incubation : The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition : MTT solution is added to each well and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability at each compound concentration is calculated relative to the untreated cell control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualizing Key Processes

HIV_Lifecycle_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Cell Entry Cell Entry Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Reverse Transcription Reverse Transcription Cell Entry->Reverse Transcription Uncoating Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion NNRTI NNRTI NNRTI->Reverse Transcription Inhibition

Caption: HIV-1 lifecycle and the point of NNRTI intervention.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Culture Cells Culture Cells Infect with HIV-1 Infect with HIV-1 Culture Cells->Infect with HIV-1 Add NNRTI dilutions Add NNRTI dilutions Infect with HIV-1->Add NNRTI dilutions Incubate (4-5 days) Incubate (4-5 days) Add NNRTI dilutions->Incubate (4-5 days) Measure Viral Marker (p24) Measure Viral Marker (p24) Incubate (4-5 days)->Measure Viral Marker (p24) Measure Cytotoxicity (MTT) Measure Cytotoxicity (MTT) Incubate (4-5 days)->Measure Cytotoxicity (MTT) Calculate % Inhibition Calculate % Inhibition Measure Viral Marker (p24)->Calculate % Inhibition Measure Cytotoxicity (MTT)->Calculate % Inhibition Determine EC50 & CC50 Determine EC50 & CC50 Calculate % Inhibition->Determine EC50 & CC50

Caption: General workflow for antiviral and cytotoxicity assays.

Conclusion

This comparative guide highlights the evolution of NNRTIs from early discoveries like the TIBO derivatives to the newer, highly potent and more resilient compounds, doravirine and rilpivirine. While this compound and its analogs demonstrated the potential of this class of inhibitors, the novel NNRTIs exhibit significantly improved potency, a higher barrier to resistance against common mutations, and a superior safety profile. This information is crucial for researchers in the field of antiretroviral drug discovery and development to understand the landscape of NNRTI advancements and to inform the design of future therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of R-82150: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of R-82150, an antiviral drug used for research purposes. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the surrounding community, while maintaining compliance with regulatory standards.

This compound, identified by CAS number 126320-77-2 and chemical formula C16H21N3S, is a member of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione family.[1] As a research chemical, its toxicological properties have not been thoroughly investigated, necessitating cautious handling and disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste. The recommended method for the disposal of unused or waste this compound is incineration by a licensed environmental management vendor.

  • Consult Your Institutional EHS Office: Before proceeding, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and protocols that are in compliance with your local regulations and institutional policies.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number "126320-77-2," and the approximate quantity of waste.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's guidelines for waste accumulation timelines, arrange for a hazardous waste pickup through your EHS office. They will coordinate with a certified hazardous waste disposal company for transportation and incineration.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of a research chemical like this compound in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 EHS Coordination cluster_2 Final Disposal Compound_Handling Handle this compound with appropriate PPE in a ventilated area Waste_Generation Generate this compound waste (unused compound, contaminated materials) Compound_Handling->Waste_Generation Waste_Segregation Segregate waste into a designated, compatible container Waste_Generation->Waste_Segregation Labeling Label container with 'Hazardous Waste', chemical name, and CAS number Waste_Segregation->Labeling Storage Store sealed container in a Satellite Accumulation Area Labeling->Storage EHS_Consultation Consult Institutional Environmental Health & Safety (EHS) Storage->EHS_Consultation Waste_Pickup Arrange for hazardous waste pickup through EHS EHS_Consultation->Waste_Pickup Transportation Transport by licensed hazardous waste vendor Waste_Pickup->Transportation Incineration Incineration at a certified facility Transportation->Incineration

General workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-82150
Reactant of Route 2
R-82150

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.